4,4-Diphenylpiperidine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4,4-diphenylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N.ClH/c1-3-7-15(8-4-1)17(11-13-18-14-12-17)16-9-5-2-6-10-16;/h1-10,18H,11-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBVKKWTZYRNHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60213053 | |
| Record name | Piperidine, 4,4-diphenyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60213053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63675-71-8 | |
| Record name | Piperidine, 4,4-diphenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63675-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 4,4-diphenyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063675718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 4,4-diphenyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60213053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 4,4-Diphenylpiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 4,4-Diphenylpiperidine hydrochloride. This compound serves as a crucial building block in the development of various pharmaceutical agents, particularly those targeting the central nervous system.[1][2]
Introduction
This compound is a derivative of piperidine featuring two phenyl groups substituted at the 4-position of the piperidine ring. Its structural motif is found in a variety of pharmacologically active compounds, including analgesics, antipsychotics, and agents for neuroscience research.[1][2] The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in research and formulation.[1] This guide details a plausible synthetic route, comprehensive characterization data, and explores the potential signaling pathways influenced by this class of compounds.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A common and effective strategy involves the use of a Grignard reaction on a piperidone precursor, followed by hydrochlorination. The following protocol is a representative synthetic route compiled from established chemical principles for the formation of analogous 4,4-disubstituted piperidines.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine
-
In a dried three-necked flask under a nitrogen atmosphere, a solution of 1-benzyl-4-piperidone in anhydrous tetrahydrofuran (THF) is prepared.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of phenylmagnesium bromide (typically 1.1 to 1.5 equivalents) in THF is added dropwise to the stirred solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.
-
The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.
-
This intermediate is then subjected to dehydration, for example, by heating with a catalytic amount of a strong acid (like p-toluenesulfonic acid) in a suitable solvent (like toluene) with a Dean-Stark apparatus to remove water, to afford 1-benzyl-4-phenyl-1,2,3,6-tetrahydropyridine.
Step 2: Synthesis of 1-Benzyl-4,4-diphenylpiperidine
-
The crude 1-benzyl-4-phenyl-1,2,3,6-tetrahydropyridine is dissolved in an anhydrous solvent like THF or diethyl ether under a nitrogen atmosphere.
-
A second equivalent of phenylmagnesium bromide is added portion-wise at a controlled temperature.
-
The reaction mixture is stirred at room temperature or heated under reflux to drive the reaction to completion.
-
Work-up is performed similarly to Step 1 by quenching with saturated ammonium chloride solution, followed by extraction, washing, drying, and solvent evaporation to give crude 1-benzyl-4,4-diphenylpiperidine.
Step 3: Synthesis of 4,4-Diphenylpiperidine (Deprotection)
-
The crude 1-benzyl-4,4-diphenylpiperidine is dissolved in a suitable solvent such as methanol or ethanol.
-
A catalytic amount of palladium on charcoal (Pd/C, typically 10 mol%) is added to the solution.
-
The mixture is subjected to hydrogenolysis by stirring under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield 4,4-diphenylpiperidine as the free base.
Step 4: Synthesis of this compound
-
The obtained 4,4-diphenylpiperidine is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
A solution of hydrochloric acid in diethyl ether (or gaseous HCl) is added dropwise with stirring.
-
The hydrochloride salt precipitates out of the solution.
-
The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound as a solid.[3]
Characterization Data
The structural confirmation and purity of the synthesized this compound are established through various analytical techniques.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₀ClN | [4] |
| Molecular Weight | 273.8 g/mol | [4] |
| Appearance | White to pale brown/tan solid | [1] |
| Melting Point | > 300 °C (decomposes) | [1] |
| CAS Number | 63675-71-8 | [1][4] |
| PubChem CID | 3047504 | [4] |
Spectroscopic Data
¹H NMR (Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | m | 10H | Aromatic protons (2 x C₆H₅) |
| ~3.10-3.30 | m | 4H | Piperidine protons (C2-H, C6-H) |
| ~2.20-2.40 | m | 4H | Piperidine protons (C3-H, C5-H) |
| ~9.0 (broad) | s | 1H | N-H (as hydrochloride) |
¹³C NMR (Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| ~145 | Quaternary aromatic carbons |
| ~128 | Aromatic CH carbons |
| ~126 | Aromatic CH carbons |
| ~45 | Piperidine carbons (C2, C6) |
| ~44 | Quaternary piperidine carbon (C4) |
| ~35 | Piperidine carbons (C3, C5) |
FT-IR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3050-3020 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch |
| ~2700-2400 (broad) | N-H⁺ stretch (amine salt) |
| ~1600, 1490, 1450 | Aromatic C=C stretch |
| ~750, 700 | C-H out-of-plane bend (mono-substituted benzene) |
MS (Mass Spectrometry)
| m/z | Interpretation |
| 237 | [M-HCl]⁺, molecular ion of the free base |
| 236 | [M-HCl-H]⁺ |
| 167 | [C₁₃H₉]⁺, Fluorenyl cation (rearrangement) |
| 91 | [C₇H₇]⁺, Tropylium ion |
Biological Activity and Signaling Pathways
Derivatives of 4,4-diphenylpiperidine have been investigated for their interactions with various components of the central nervous system, suggesting their potential as scaffolds for the development of novel therapeutics.
Putative Signaling Pathway Interactions
The pharmacological effects of 4,4-diphenylpiperidine derivatives are often attributed to their interaction with key neurotransmitter systems. These compounds have been shown to bind to both opioid and dopamine receptors, suggesting a complex mechanism of action that can modulate multiple signaling cascades.[5][6]
Caption: Putative signaling pathways modulated by 4,4-diphenylpiperidine derivatives.
Pharmacological Profile
-
Opioid Receptor Activity: Many 4-phenylpiperidine derivatives exhibit activity at opioid receptors, particularly the mu-opioid receptor.[6] This interaction is a key factor in their analgesic properties.
-
Dopamine Receptor Activity: Several 4,4-diphenylpiperidine analogs have been identified as ligands for dopamine receptors, especially the D2 subtype.[5] This activity is linked to their potential antipsychotic and antiparkinsonian effects.[7]
-
Neurotransmitter Reuptake Inhibition: Some derivatives have been shown to inhibit the reuptake of neurotransmitters like dopamine, which can contribute to their psychostimulant or antidepressant-like effects.[8]
Conclusion
This compound is a valuable synthetic intermediate with a rich pharmacological profile. The synthetic route outlined in this guide provides a reliable method for its preparation. The comprehensive characterization data serves as a crucial reference for quality control and further research. The diverse biological activities associated with its derivatives highlight the potential of the 4,4-diphenylpiperidine scaffold in the discovery of new drugs for a range of neurological and psychiatric disorders. Further exploration of structure-activity relationships within this class of compounds is warranted to develop more selective and potent therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Diphenylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. US2904550A - 4-phenylpiperidines and their preparation - Google Patents [patents.google.com]
- 4. This compound | C17H20ClN | CID 3047504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions of some 4-anilinopiperidines and 4-phenylpiperidines with the mu, delta- and kappa-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Summarizing description of the pharmacology of budipine, a new 4,4-diphenylpiperidine derivative used in Parkinson therapy (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diphenylpyraline - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physicochemical Properties of 4,4-Diphenylpiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4-Diphenylpiperidine hydrochloride is a key chemical intermediate with significant applications in pharmaceutical research and development, particularly in the synthesis of analgesics and psychoactive medications.[1] Its physicochemical properties are fundamental to understanding its behavior in biological systems and for the development of robust synthetic and formulation protocols. This guide provides a detailed overview of the known physicochemical properties of this compound, outlines standard experimental methodologies for their determination, and presents a generalized synthetic workflow.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₉N·HCl | [1] |
| Molecular Weight | 273.81 g/mol | [1][2] |
| Appearance | White to pale brown/tan solid | [1] |
| Melting Point | > 300 °C (with decomposition) | [1] |
| Solubility (Aqueous) | Described as soluble, but quantitative data is not available. | [1] |
| pKa | Not experimentally determined in available literature. | |
| logP | Not experimentally determined in available literature. |
Experimental Protocols for Physicochemical Property Determination
The following sections describe detailed methodologies for the experimental determination of the key physicochemical properties of piperidine-based compounds.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity.[1] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or an electronic temperature sensor.
-
Heating and Observation: The sample is heated at a controlled rate. A preliminary rapid heating can be done to determine an approximate melting range. Subsequently, a new sample is heated slowly (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Aqueous Solubility Determination
Solubility is a crucial parameter that influences a drug's absorption and bioavailability. The hydrochloride salt form of a compound generally enhances its aqueous solubility.
Methodology: Shake-Flask Method
-
Solution Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed flask.
-
Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or it is centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., mg/mL or g/L).
pKa Determination
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like a piperidine derivative, the pKa refers to the acidity of its conjugate acid. This value is critical for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of this compound is dissolved in a known volume of water or a suitable co-solvent.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of the titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.
logP Determination
The partition coefficient (P), or its logarithm (logP), is a measure of the differential solubility of a compound in a biphasic system, typically octanol and water. It is a key indicator of a molecule's lipophilicity and its ability to cross biological membranes.
Methodology: Shake-Flask Method
-
System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Synthetic Workflow and Biological Context
4,4-Diphenylpiperidine and its derivatives are important scaffolds in medicinal chemistry. They are often synthesized through multi-step processes. Below is a generalized workflow for the synthesis of a 4,4-disubstituted piperidine, which is relevant to the production of this compound.
This compound serves as a crucial building block for various biologically active molecules. Its derivatives have been investigated for their affinity towards dopamine transporters and sigma receptors, which are important targets in the central nervous system for the treatment of various neurological and psychiatric disorders.[3][4] The diphenylpiperidine moiety is a recognized pharmacophore that can be modified to modulate receptor binding affinity and selectivity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C17H20ClN | CID 3047504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4,4-Diphenylpiperidine Hydrochloride (CAS: 63675-71-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Diphenylpiperidine hydrochloride, with the CAS number 63675-71-8, is a piperidine derivative that serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its rigid diphenylpiperidine core is a key pharmacophore in medicinal chemistry, particularly in the development of centrally acting agents such as analgesics and psychoactive drugs. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known pharmacological context of this compound, intended to support research and development endeavors in the pharmaceutical sciences.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and formulation. Key data is summarized in the table below.
| Property | Value | Reference |
| CAS Number | 63675-71-8 | N/A |
| Molecular Formula | C₁₇H₂₀ClN | N/A |
| Molecular Weight | 273.80 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | >300 °C | N/A |
| Solubility | Data not available | N/A |
| Purity | ≥95% (commercially available) | N/A |
Synthesis
Caption: A potential synthetic workflow for this compound.
Experimental Protocol: A General Approach to Friedel-Crafts Alkylation and Subsequent Reduction
This is a generalized protocol and would require optimization for specific laboratory conditions.
Step 1: Synthesis of 4,4-Diphenylpiperidin-4-ol
-
To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane or excess benzene) under an inert atmosphere (e.g., nitrogen), add Piperidin-4-one hydrochloride portion-wise at a controlled temperature (typically 0-5 °C).
-
Allow the reaction mixture to warm to room temperature and stir for a specified period. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction is carefully quenched by the slow addition of ice-water.
-
The aqueous layer is basified with a suitable base (e.g., NaOH or NH₄OH) to precipitate the product.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude 4,4-Diphenylpiperidin-4-ol.
Step 2: Reduction to 4,4-Diphenylpiperidine
-
The crude 4,4-Diphenylpiperidin-4-ol is dissolved in a suitable solvent (e.g., ethanol or acetic acid).
-
A catalytic amount of a hydrogenation catalyst (e.g., Palladium on carbon) is added to the solution.
-
The mixture is subjected to hydrogenation under a hydrogen atmosphere (at a suitable pressure) until the reaction is complete (monitored by TLC or GC-MS).
-
The catalyst is removed by filtration, and the solvent is evaporated to yield 4,4-Diphenylpiperidine.
Step 3: Formation of the Hydrochloride Salt
-
The crude 4,4-Diphenylpiperidine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol).
-
A solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or isopropanolic HCl) is added dropwise with stirring.
-
The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.
Spectroscopic Data
Pharmacological Context and Mechanism of Action
4,4-Diphenylpiperidine serves as a scaffold for numerous centrally active agents. While specific pharmacological data for the parent hydrochloride salt is limited, the activity of its derivatives provides insight into its potential as a pharmacophore.
Derivatives of 4,4-diphenylpiperidine have been investigated for their affinity and activity at various G-protein coupled receptors (GPCRs), including:
-
Dopamine Receptors (D₂-like): The 4,4-diphenylpiperidine moiety is a recognized pharmacophore for D₂ receptor antagonists and partial agonists.
-
Serotonin Receptors (5-HT): Certain derivatives exhibit affinity for various serotonin receptor subtypes.
-
Opioid Receptors (μ, δ, κ): The rigid structure of the diphenylpiperidine core is found in some opioid receptor modulators.
The general mechanism of action for these derivatives involves competitive binding to the orthosteric or allosteric sites of these receptors, thereby modulating downstream signaling pathways.
Caption: A generalized signaling pathway for GPCR-targeting drugs.
Experimental Protocols for Pharmacological Evaluation
To assess the pharmacological profile of this compound or its derivatives, standard in vitro assays are employed.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor.
-
A suitable radioligand for the target receptor.
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Test compound (this compound).
-
Non-specific binding control (a high concentration of a known ligand).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and cocktail.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer, test compound, or non-specific binding control.
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
This compound is a valuable chemical entity for medicinal chemists and pharmacologists. Its rigid diphenylpiperidine core provides a versatile scaffold for the design and synthesis of novel ligands targeting various CNS receptors. While detailed pharmacological and spectroscopic data for the parent compound are not extensively documented in the public domain, the information provided in this guide serves as a foundational resource for researchers. Further investigation into the specific properties and activities of this compound is warranted to fully exploit its potential in drug discovery and development.
An In-depth Technical Guide to 4,4-Diphenylpiperidine Hydrochloride as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Diphenylpiperidine hydrochloride is a versatile heterocyclic compound that serves as a crucial chemical intermediate in the synthesis of a wide range of organic molecules, most notably active pharmaceutical ingredients (APIs). Its rigid diphenylpiperidine core structure is a key pharmacophore in various drugs, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound as a pivotal building block in medicinal chemistry and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.
| Property | Value | Reference |
| CAS Number | 63675-71-8 | [1] |
| Molecular Formula | C₁₇H₁₉N·HCl | [1] |
| Molecular Weight | 273.81 g/mol | [1] |
| Appearance | White to pale brown/tan solid | [1] |
| Melting Point | > 300 °C (decomposes) | [1] |
| Purity | ≥ 95% | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically begins with the preparation of diphenylacetonitrile. The following represents a common synthetic pathway.
Logical Flow of Synthesis
References
The Multifaceted Biological Activities of 4,4-Diphenylpiperidine Hydrochloride Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4,4-diphenylpiperidine scaffold is a privileged structure in medicinal chemistry, giving rise to a diverse class of derivatives with significant biological activities. These compounds have garnered considerable attention for their potent and often selective interactions with a range of neurological targets. This technical guide provides an in-depth overview of the biological activities of 4,4-diphenylpiperidine hydrochloride derivatives, with a focus on their interactions with opioid receptors, dopamine receptors, and monoamine transporters. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a comprehensive resource for researchers and drug development professionals in the field of neuroscience and pharmacology.
Introduction
This compound derivatives represent a class of synthetic compounds that have been extensively explored for their therapeutic potential, particularly in the realm of central nervous system (CNS) disorders. The rigid diphenylpiperidine core provides a unique three-dimensional structure that allows for specific interactions with various G-protein coupled receptors (GPCRs) and transporters. This has led to the development of potent analgesics, antipsychotics, and antidepressants. This guide will systematically explore the key biological targets of these derivatives and the functional consequences of their interactions.
Key Biological Targets and Pharmacological Activities
The biological activities of this compound derivatives are primarily attributed to their interactions with the following key targets:
-
Opioid Receptors (μ and δ): Many derivatives exhibit high affinity for mu (μ) and delta (δ) opioid receptors, acting as either agonists or antagonists. This interaction is central to their analgesic properties.
-
Dopamine D2 Receptors: A significant number of these compounds display antagonist or modulatory activity at the dopamine D2 receptor, making them relevant for the treatment of psychosis and as "dopaminergic stabilizers."
-
Monoamine Transporters (DAT, NET, SERT): Inhibition of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters is another important mechanism of action, underpinning their potential as antidepressants and for treating other mood disorders.
Opioid Receptor Modulation
4,4-Diphenylpiperidine derivatives have been a cornerstone in the development of synthetic opioids. Their interaction with μ- and δ-opioid receptors can produce potent analgesia. The binding affinity and functional activity of these compounds can be finely tuned through structural modifications.
Table 1: Opioid Receptor Binding Affinities of Selected 4-Phenylpiperidine and Related Derivatives
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |
| Morphine | MOR | 6.3 | [1] |
| Morphine | DOR | 171 | [1] |
| Analog 4 | MOR | < 1.0 | [1] |
| Analog 4 | DOR | 10.1 | [1] |
| Analog 5 | MOR | 0.96 | [1] |
| Analog 5 | DOR | 10.9 | [1] |
| Analog 9 | MOR | 0.29 | [1] |
| Analog 9 | DOR | 6.6 | [1] |
Dopamine D2 Receptor Antagonism and Stabilization
Certain 4-phenylpiperidine derivatives, such as pridopidine, act as dopaminergic stabilizers. These compounds exhibit state-dependent effects, antagonizing hyperdopaminergic states while having minimal effect or even enhancing motor activity in normodopaminergic or hypodopaminergic conditions. This unique profile is attributed to their low-affinity, fast-dissociation kinetics at the D2 receptor.
Table 2: Dopamine D2 Receptor and Transporter Affinities of Selected 4-Phenylpiperidine Derivatives
| Compound | Target | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Reference |
| Pridopidine (ACR16) | D2 Receptor | >1000 | - | |
| (-)-OSU6162 | D2 Receptor | 447 | - | |
| Analog 5a (R = F) | DAT | - | 17.2 | [2] |
| Analog 11b (R = NO2) | DAT | - | 16.4 | [2] |
| Analog 13b | DAT | - | 13.8 | [2] |
Monoamine Transporter Inhibition
Derivatives of 4,4-diphenylpiperidine have been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin, making them potential candidates for the treatment of depression and other psychiatric disorders. The selectivity for each transporter can be modulated by altering the substituents on the piperidine ring and the phenyl groups.
Table 3: Monoamine Transporter Inhibition Constants for Selected Piperidine Derivatives
| Compound | Transporter | Inhibition Constant (Ki, nM) | Reference |
| Analog '8090 | SERT | 14 | [3] |
| Analog '8219 | SERT | 3 | [3] |
| Analog '8090 | DAT | 6600 | [3] |
| Analog '8219 | DAT | 7000 | [3] |
| Analog '8090 | NET | 10000 | [3] |
| Analog '8219 | NET | 3500 | [3] |
| (+)-cis-5b | NET | <10 | [4] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the reaction of piperidin-4-one with a Grignard reagent, followed by dehydration and reduction, and finally salt formation.
Step 1: Synthesis of 4,4-diphenylpiperidin-4-ol
-
To a solution of phenylmagnesium bromide (2.2 equivalents) in anhydrous diethyl ether, add a solution of 1-benzyl-4-piperidone (1 equivalent) in anhydrous diethyl ether dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-benzyl-4,4-diphenylpiperidin-4-ol.
Step 2: Dehydration and Debenzylation
-
Treat the alcohol from Step 1 with a strong acid, such as concentrated sulfuric acid, at an elevated temperature to facilitate dehydration to the corresponding alkene.
-
The benzyl protecting group can be removed via catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere to yield 4,4-diphenyl-1,2,3,6-tetrahydropyridine.
Step 3: Reduction and Salt Formation
-
Reduce the double bond of the tetrahydropyridine derivative from Step 2 using a reducing agent such as sodium borohydride in a suitable solvent like methanol to obtain 4,4-diphenylpiperidine.
-
Dissolve the resulting free base in a suitable solvent (e.g., diethyl ether or ethanol) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in the same solvent, to precipitate this compound.
-
Filter the precipitate, wash with cold solvent, and dry under vacuum.
Caption: Synthetic workflow for this compound.
Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for opioid receptors.
Materials:
-
Receptor source: Cell membranes from a stable cell line expressing the recombinant human μ-opioid receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-DAMGO (for μ-opioid receptor) or [³H]-DPDPE (for δ-opioid receptor).
-
Test compound: this compound derivative.
-
Non-specific binding control: Naloxone at a high concentration (e.g., 10 μM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration apparatus: Cell harvester with glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, naloxone (10 µM), and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand receptor binding assay.
Dopamine Transporter (DAT) Uptake Assay
This protocol describes a cell-based assay to measure the inhibition of dopamine uptake by a test compound.
Materials:
-
Cells: A cell line stably expressing the human dopamine transporter (e.g., HEK293-hDAT or CHO-hDAT cells).
-
Radiolabeled substrate: [³H]-Dopamine.
-
Test compound: this compound derivative.
-
Reference inhibitor: A known DAT inhibitor (e.g., GBR 12909) for determining non-specific uptake.
-
Assay buffer: Krebs-Ringer-HEPES buffer, pH 7.4.
-
Lysis buffer: 1% SDS solution.
-
Scintillation counter.
Procedure:
-
Cell Culture: Plate the DAT-expressing cells in a 96-well plate and grow to confluency.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate with varying concentrations of the test compound or reference inhibitor for 10-20 minutes at 37°C.
-
Uptake Initiation: Initiate dopamine uptake by adding [³H]-Dopamine to each well and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells with lysis buffer.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials with scintillation cocktail and measure the radioactivity.
-
Data Analysis:
-
Calculate specific uptake: Total uptake (in the absence of inhibitor) - Non-specific uptake (in the presence of a high concentration of reference inhibitor).
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value for the inhibition of dopamine uptake.
-
Caption: Workflow for a dopamine transporter uptake assay.
Signaling Pathways
Opioid Receptor Signaling
Opioid receptors, including the μ- and δ-subtypes, are G-protein coupled receptors that primarily couple to inhibitory G-proteins (Gi/o).
Caption: Opioid receptor signaling pathway.
Upon agonist binding, the activated Gi/o protein dissociates into its α and βγ subunits. The αi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The βγ subunit can directly inhibit voltage-gated calcium channels, reducing neurotransmitter release, and activate inwardly rectifying potassium channels, causing hyperpolarization of the neuronal membrane. Both of these actions contribute to the overall inhibitory effect on neuronal excitability, which underlies the analgesic effects of opioid agonists.
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are also coupled to inhibitory G-proteins (Gi/o).
Caption: Dopamine D2 receptor signaling pathway.
When an agonist like dopamine binds to the D2 receptor, it activates the Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP production. 4,4-Diphenylpiperidine derivatives that act as D2 antagonists block the binding of dopamine, thereby preventing this inhibitory signaling cascade. This can lead to a normalization of dopaminergic neurotransmission in conditions of dopamine hyperactivity, which is the basis for their antipsychotic effects.
Conclusion
This compound derivatives constitute a versatile and pharmacologically significant class of compounds with a broad spectrum of biological activities. Their ability to selectively modulate key neurological targets, including opioid receptors, dopamine receptors, and monoamine transporters, has led to the development of important therapeutic agents. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of their signaling pathways. It is anticipated that continued research into the structure-activity relationships and mechanisms of action of these derivatives will lead to the discovery of novel and improved therapies for a range of CNS disorders.
References
- 1. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
4,4-Diphenylpiperidine Hydrochloride: A Technical Whitepaper on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4-Diphenylpiperidine hydrochloride is a synthetic compound that serves as a foundational scaffold in medicinal chemistry, particularly in the development of centrally acting agents. While comprehensive pharmacological data for this specific molecule is not extensively detailed in publicly accessible literature, analysis of its structural analogs and derivatives provides significant insights into its likely mechanism of action. This technical guide synthesizes the available information to propose a primary mechanism centered on the modulation of opioid and monoamine transporter systems. This document provides a framework for understanding its potential pharmacological profile, complete with detailed experimental protocols for its characterization and visual representations of the implicated signaling pathways.
Introduction
The piperidine nucleus is a ubiquitous scaffold in a vast array of pharmaceuticals, particularly those targeting the central nervous system (CNS). The 4,4-diphenylpiperidine moiety, in particular, is a key structural feature in compounds developed for analgesia and neuropsychiatric disorders.[1] this compound, as the parent compound of this series, is a critical starting point for understanding the structure-activity relationships (SAR) that govern the pharmacological effects of its more complex derivatives. This whitepaper aims to provide an in-depth technical overview of the putative mechanism of action of this compound, drawing upon data from related compounds to build a scientifically grounded hypothesis.
Proposed Mechanism of Action
Based on the pharmacological evaluation of its N-substituted derivatives, this compound is hypothesized to exert its primary effects through interaction with two major classes of proteins: opioid receptors and monoamine transporters .
A key study on 1-substituted-4,4-diphenylpiperidines revealed that while these compounds exhibit relatively non-specific binding to dopamine, serotonin, and GABA/benzodiazepine receptors, they show potentially pharmacologically relevant binding to mu (µ)- and delta (δ)-opioid receptors . The same study also indicated significant inhibitory effects on the uptake of the biogenic amines norepinephrine (NE) and serotonin (5-HT) via their respective transporters.[1]
Opioid Receptor Modulation
The interaction with µ- and δ-opioid receptors suggests a potential for modulating analgesic and other opioid-mediated pathways. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically couple to inhibitory G-proteins (Gαi/o). This initiates a signaling cascade that leads to a decrease in neuronal excitability.
Monoamine Transporter Inhibition
The inhibition of norepinephrine and serotonin transporters (NET and SERT, respectively) would lead to an increase in the synaptic concentration of these neurotransmitters. This mechanism is the hallmark of many antidepressant and anxiolytic drugs. The dual-action on both NET and SERT is a common feature of a class of antidepressants known as Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).
Quantitative Pharmacological Profile
Table 1: Opioid Receptor Binding Affinities
| Receptor Subtype | Radioligand | Ki (nM) | Source Tissue/Cell Line |
| Mu (µ) | [³H]-DAMGO | Data not available | e.g., HEK293 cells expressing human µ-opioid receptor |
| Delta (δ) | [³H]-Naltrindole | Data not available | e.g., CHO cells expressing human δ-opioid receptor |
| Kappa (κ) | [³H]-U69,593 | Data not available | e.g., Guinea pig brain membranes |
Note: Ki is the inhibition constant, representing the concentration of the compound required to occupy 50% of the receptors in a competition binding assay. Lower values indicate higher affinity.
Table 2: Monoamine Transporter Inhibition
| Transporter | Substrate | IC50 (nM) | Source |
| Norepinephrine Transporter (NET) | [³H]-Nisoxetine | Data not available | e.g., Rat cortical synaptosomes |
| Serotonin Transporter (SERT) | [³H]-Citalopram | Data not available | e.g., Rat brain synaptosomes |
| Dopamine Transporter (DAT) | [³H]-WIN 35,428 | Data not available | e.g., Rat striatal synaptosomes |
Note: IC50 is the half-maximal inhibitory concentration, representing the concentration of the compound required to inhibit 50% of the transporter's uptake activity. Lower values indicate higher potency.
Signaling Pathways and Visualizations
To visually represent the proposed mechanisms of action, the following diagrams illustrate the key signaling pathways.
Opioid Receptor Signaling
Activation of µ- and δ-opioid receptors by an agonist leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both components then modulate downstream effectors to reduce neuronal excitability.
References
An In-depth Technical Guide to Early-Stage Research on 4,4-Diphenylpiperidine Hydrochloride Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4,4-diphenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of pharmacologically active compounds. Analogs of 4,4-diphenylpiperidine hydrochloride have garnered significant attention for their potent and varied effects on the central nervous system (CNS). This technical guide provides an in-depth overview of early-stage research on these analogs, focusing on their synthesis, pharmacological activity, and the experimental methodologies used for their evaluation. The information is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Pharmacological Profile and Quantitative Data
4,4-Diphenylpiperidine analogs have been primarily investigated as modulators of opioid, dopamine, and neurokinin receptors. The following tables summarize the quantitative data on the binding affinities and functional activities of representative analogs.
Table 1: Opioid Receptor Binding Affinities of 4,4-Diphenylpiperidine Analogs
| Compound | μ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | Reference |
| Fentanyl | 0.34 | 18.7 | 2560 | [1] |
| Sufentanil | 0.019 | 15.3 | 750 | [1] |
| Carfentanil | 0.034 | 2270 | 1810 | [2] |
| Lofentanil | 0.066 | 4.4 | 4.3 | [2] |
| Remifentanil | 1.1 | 42.1 | 340 | [1] |
Table 2: Dopamine Receptor Binding Affinities of 4,4-Diphenylpiperidine Analogs
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) | Reference |
| Haloperidol | 1.5 | 0.7 | 5.0 | [3] |
| N-methylspiperone | 0.03 | 0.1 | 0.2 | [4] |
| Benperidol | 0.1 | 0.3 | 1.2 | [5] |
| Pridopidine (ACR16) | 7521 | 17550 | - | [6] |
| Compound 12b | 40 | 0.3 | - | [7] |
| Compound 12c | 53 | 0.9 | - | [7] |
| Compound 12e | 45 | 0.5 | - | [7] |
| Compound 12g | 48 | 0.4 | - | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. The following are generalized protocols for key experiments cited in the research of 4,4-diphenylpiperidine analogs.
Protocol 1: Radioligand Binding Assay for Opioid and Dopamine Receptors
This protocol is a standard method for determining the binding affinity of a test compound to a specific receptor.
1. Materials and Reagents:
-
Receptor Source: Cell membranes prepared from CHO or HEK293 cells stably expressing the human opioid (μ, δ, or κ) or dopamine (D2, D3, or D4) receptor.
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor of interest (e.g., [³H]DAMGO for MOR, [³H]Spiperone for D2).
-
Test Compounds: 4,4-Diphenylpiperidine analogs dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
2. Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add assay buffer, the appropriate concentration of radioligand, and either the test compound, buffer (for total binding), or a high concentration of a non-labeled known ligand (for non-specific binding).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value (the equilibrium dissociation constant of the test compound) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[8]
Protocol 2: cAMP Accumulation Assay for Gαi/o-Coupled Receptors (e.g., D2 Dopamine Receptor)
This functional assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a common second messenger for Gαi/o-coupled receptors.[9][10][11]
1. Materials and Reagents:
-
Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the Gαi/o-coupled receptor of interest (e.g., human D2 dopamine receptor).
-
Cell Culture Medium.
-
Forskolin: An adenylyl cyclase activator.
-
IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor.
-
Test Compounds.
-
cAMP Assay Kit (e.g., HTRF, ELISA, or fluorescence-based).
2. Procedure:
-
Seed the cells in a 96-well plate and grow to confluency.
-
On the day of the assay, replace the culture medium with a stimulation buffer containing IBMX.
-
Pre-incubate the cells for a short period.
-
Add the test compounds at various concentrations, followed by the addition of forskolin to stimulate cAMP production.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.
3. Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the EC₅₀ value (the concentration of the agonist that produces 50% of its maximal effect) or the IC₅₀ value (for antagonists) using non-linear regression.
Protocol 3: [³⁵S]GTPγS Binding Assay for G-Protein Activation
This functional assay directly measures the activation of G-proteins following receptor stimulation.[12][13]
1. Materials and Reagents:
-
Receptor Source: Cell membranes expressing the receptor of interest.
-
[³⁵S]GTPγS: A non-hydrolyzable, radiolabeled analog of GTP.
-
GDP (Guanosine Diphosphate).
-
Test Compounds (Agonists).
-
Assay Buffer: Typically containing Tris-HCl, MgCl₂, NaCl, and EDTA.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
2. Procedure:
-
In a 96-well plate, add the cell membrane preparation, GDP, and the test compound at various concentrations.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration.
-
Determine the EC₅₀ and Emax (maximal stimulation) values from the resulting dose-response curve using non-linear regression.
Signaling Pathways and Experimental Workflows
The pharmacological effects of 4,4-diphenylpiperidine analogs are mediated through their interaction with specific G-protein coupled receptors (GPCRs). Understanding the downstream signaling cascades is essential for elucidating their mechanism of action.
Signaling Pathway Diagrams (Graphviz)
Caption: Opioid receptor signaling cascade.
Caption: Dopamine D2 receptor signaling pathway.
Caption: Neurokinin-1 (NK1) receptor signaling.
Experimental Workflow Diagram (Graphviz)
Caption: Experimental workflow for screening.
Synthesis of 4,4-Diphenylpiperidine Analogs
The synthesis of 4,4-diphenylpiperidine analogs often involves multi-step reaction sequences. A common strategy involves the construction of the piperidine ring followed by functionalization at the 1- and 4-positions.
One general approach starts with the Dieckmann condensation of a diester to form a cyclic β-keto ester, which can then be converted to the desired piperidine core. Another common method is the Mannich reaction, which can be used to construct the piperidine ring in a single step from an aldehyde, an amine, and a compound with an active hydrogen.[14]
A specific example for the synthesis of 4-aryl-4-acyl piperidine derivatives involves the use of indium metal in a novel process starting from commercially available 4-phenylpyridine.[15] The process includes the formation of a 1,4-diacyl-4-phenyl-1,4-dihydropyridine intermediate, followed by hydrogenation to yield the final piperidine product.
Conclusion
The 4,4-diphenylpiperidine scaffold remains a highly valuable template in the design of novel CNS-active agents. This technical guide has provided a comprehensive overview of the early-stage research on its analogs, including quantitative pharmacological data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows. This information is intended to facilitate further research and development in this promising area of medicinal chemistry. The diverse pharmacology of these compounds, targeting opioid, dopamine, and other receptors, underscores their potential for the development of new therapeutics for a range of neurological and psychiatric disorders. Future research will likely focus on the development of analogs with improved selectivity and favorable pharmacokinetic profiles to minimize off-target effects and enhance therapeutic efficacy.
References
- 1. zenodo.org [zenodo.org]
- 2. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. innoprot.com [innoprot.com]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. mdpi.com [mdpi.com]
- 15. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
The Medicinal Chemistry of 4,4-Diphenylpiperidine Hydrochloride: A Core Scaffold for CNS-Targeting Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4,4-diphenylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a wide array of centrally acting therapeutic agents. Its rigid framework allows for precise orientation of functional groups, facilitating interactions with various G-protein coupled receptors (GPCRs) and transporters in the central nervous system (CNS). This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic applications of 4,4-diphenylpiperidine hydrochloride and its derivatives, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the formation of a key intermediate, 4,4-diphenyl-4-piperidol. This is followed by dehydration and subsequent reduction of the resulting tetrahydropyridine.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4,4-Diphenyl-4-piperidol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place magnesium turnings and anhydrous diethyl ether.
-
Grignard Reagent Formation: Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction. After the initial exothermic reaction subsides, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of phenylmagnesium bromide.
-
Addition of 4-Piperidone: Cool the Grignard reagent to 0°C in an ice bath. Dissolve N-benzyl-4-piperidone in anhydrous diethyl ether and add it dropwise to the Grignard reagent with vigorous stirring.
-
Quenching and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-benzyl-4,4-diphenyl-4-piperidol.
-
Debenzylation: Dissolve the N-benzyl-4,4-diphenyl-4-piperidol in a suitable solvent such as ethanol. Add a palladium on carbon catalyst (10% Pd/C) and subject the mixture to catalytic hydrogenation under a hydrogen atmosphere. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 4,4-diphenyl-4-piperidol.
Step 2: Dehydration of 4,4-Diphenyl-4-piperidol
-
Reaction Setup: Place the 4,4-diphenyl-4-piperidol in a round-bottom flask and dissolve it in a suitable acidic medium, such as a mixture of acetic acid and sulfuric acid.
-
Dehydration: Heat the reaction mixture to reflux for several hours. The acidic conditions will promote the elimination of a water molecule, leading to the formation of 4,4-diphenyl-1,2,3,6-tetrahydropyridine.
-
Work-up: Cool the reaction mixture and pour it onto ice. Neutralize the solution with a base, such as sodium hydroxide, and extract the product with an organic solvent like diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Catalytic Hydrogenation of 4,4-Diphenyl-1,2,3,6-tetrahydropyridine
-
Reaction Setup: Dissolve the 4,4-diphenyl-1,2,3,6-tetrahydropyridine in a suitable solvent, such as ethanol or methanol, in a hydrogenation vessel.
-
Hydrogenation: Add a catalytic amount of palladium on carbon (10% Pd/C). Pressurize the vessel with hydrogen gas and stir the reaction mixture at room temperature until the uptake of hydrogen ceases.
-
Isolation of the Free Base: Filter the reaction mixture to remove the catalyst and concentrate the solvent to obtain 4,4-diphenylpiperidine as the free base.
Step 4: Formation of the Hydrochloride Salt
-
Salt Formation: Dissolve the 4,4-diphenylpiperidine free base in a suitable solvent, such as diethyl ether or isopropanol.
-
Precipitation: Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., ethereal HCl), until precipitation is complete.
-
Isolation and Purification: Collect the precipitated this compound by filtration, wash with cold solvent, and dry under vacuum. The product can be further purified by recrystallization.
Biological Activities and Structure-Activity Relationships (SAR)
Derivatives of 4,4-diphenylpiperidine exhibit a broad range of pharmacological activities, primarily through their interactions with opioid, dopamine, and histamine receptors. The following tables summarize the in vitro binding affinities of various 4,4-diphenylpiperidine analogs.
Opioid Receptor Binding Affinities
| Compound | R1 | R2 | µ-Opioid (Ki, nM) | δ-Opioid (Ki, nM) | κ-Opioid (Ki, nM) | Reference |
| Fentanyl | -CH2CH2-Phenyl | -C(O)CH2CH3 | 1.1 | 14 | 1600 | [1] |
| Sufentanil | -CH2CH2-Thienyl | -C(O)CH2CH3 | 0.018 | 18 | 1.1 | [1] |
| Alfentanil | -CH2CH2-N(Et)C(O)N- | -C(O)CH3 | 1.1 | 1300 | 4400 | [1] |
| Remifentanil | -CH2CH2COOCH3 | -C(O)CH2CH3 | 1.4 | 41 | 380 | [1] |
Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Affinities
| Compound | Modification | DAT (IC50, nM) | SERT (IC50, nM) | DAT/SERT Selectivity | Reference |
| GBR 12909 | Piperazine analog | 14 | 85 | 6.1 | [2] |
| Analog 9 | 4-[2-(diphenylmethoxy)ethyl]-1-(3-(4'-fluorophenyl)propyl)piperidine | 6.6 | 223 | 33.8 | [2] |
| Analog 19a | 4-(2-((2-thienyl)phenylmethoxy)ethyl)-1-(3-phenylpropyl)piperidine | 6.0 | 180 | 30.0 | [2] |
Histamine H1 Receptor Binding Affinities
| Compound | Ki (nM) | Reference |
| Diphenhydramine | 1.3 | [3] |
| Cetirizine | 2.5 | [3] |
| Loratadine | 4.0 | [3] |
| Azelastine | 1.1 | [3] |
Experimental Protocols for Biological Assays
Competitive Radioligand Binding Assay for Opioid Receptors
This protocol is a representative method for determining the binding affinity of a test compound for opioid receptors.
-
Materials:
-
Cell membranes expressing the human µ, δ, or κ-opioid receptor.
-
Radioligand (e.g., [³H]-DAMGO for µ, [³H]-DPDPE for δ, [³H]-U-69,593 for κ).
-
Test compounds (4,4-diphenylpiperidine derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM Naloxone).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist).
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
The therapeutic and adverse effects of 4,4-diphenylpiperidine derivatives are mediated through complex intracellular signaling cascades initiated by their interaction with specific receptors.
Opioid Receptor Signaling
Opioid receptors are Gi/o-coupled GPCRs. Agonist binding leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channel activity, resulting in neuronal hyperpolarization and reduced neurotransmitter release.
Opioid receptor signaling pathway.
Dopamine Receptor D2 Signaling
Dopamine D2 receptors are also Gi/o-coupled GPCRs. Their activation leads to the inhibition of adenylyl cyclase, reducing cAMP levels and modulating neuronal excitability.
Dopamine D2 receptor signaling pathway.
Histamine H1 Receptor Signaling
Histamine H1 receptors are Gq/11-coupled GPCRs. Their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium levels and activate protein kinase C (PKC).
Histamine H1 receptor signaling pathway.
Pharmacokinetics of 4,4-Diphenylpiperidine Derivatives
The pharmacokinetic properties of 4,4-diphenylpiperidine derivatives are crucial for their therapeutic efficacy and safety profile. These properties can be significantly influenced by modifications to the core structure.
Comparative Pharmacokinetic Parameters
| Drug | Cmax (ng/mL) | t1/2 (hours) | Bioavailability (%) | Primary Metabolism | Reference |
| Fentanyl | 0.2-0.6 (transdermal) | 2-4 (IV) | 33-92 (transmucosal) | CYP3A4 | [4] |
| Budipine | ~15-30 | 20-40 | ~70 | CYP2D6, CYP3A4 | [5][6] |
| BM 113 | Not specified | 38.6-56.5 (second phase) | Not specified | Hepatic | [7] |
Conclusion
This compound and its derivatives represent a cornerstone in the development of CNS-active pharmaceuticals. Their synthetic accessibility and the tunability of their pharmacological profiles have led to the discovery of potent analgesics, antipsychotics, and antihistamines. A thorough understanding of their structure-activity relationships, mechanisms of action, and pharmacokinetic properties is essential for the rational design of new and improved therapeutic agents based on this remarkable scaffold. This guide has provided a comprehensive overview of these key aspects to aid researchers and drug development professionals in their endeavors.
References
- 1. Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The antiparkinsonian drug budipine stimulates the activity of aromatic L-amino acid decarboxylase and enhances L-DOPA-induced dopamine release in rat substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacokinetics, metabolism and bioavailability of the new anti-allergic drug BM 113. Part I: Pharmacokinetics and tissular distribution in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Fundamental Chemistry of 4,4-Diphenylpiperidine Hydrochloride
Introduction
4,4-Diphenylpiperidine hydrochloride is a heterocyclic organic compound featuring a central piperidine ring substituted at the 4-position with two phenyl groups. As a hydrochloride salt, it exhibits enhanced stability and solubility, making it a valuable building block in various chemical and pharmaceutical applications.[1] Its rigid structure serves as a crucial scaffold in medicinal chemistry for the development of novel therapeutic agents, particularly those targeting the central nervous system.[1][2] This technical guide provides an in-depth overview of its core chemical properties, synthesis, analysis, and applications for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a white to pale brown solid known for its high melting point and stability under recommended storage conditions.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 63675-71-8 | [1][3] |
| Molecular Formula | C₁₇H₁₉N·HCl | [1] |
| Molecular Weight | 273.81 g/mol | [1][3] |
| Appearance | White to pale brown/tan solid | [1] |
| Melting Point | > 300 °C (decomposes) | [1] |
| Purity | ≥ 95% | [1] |
| IUPAC Name | 4,4-diphenylpiperidine;hydrochloride | [3] |
Synthesis and Purification
While specific industrial synthesis protocols for this compound are often proprietary, a general manufacturing approach can be logically outlined. A common strategy for creating 4,4-disubstituted piperidines involves the use of a piperidone precursor. The synthesis workflow typically begins with starting materials, proceeds through a key chemical reaction to form the crude product, which is then purified and analyzed to yield the final, high-purity compound.
A representative synthesis could involve a double Grignard reaction on a protected 4-piperidone molecule using phenylmagnesium bromide, followed by deprotection and salt formation with hydrochloric acid. Purification is critical to meet the high-purity standards (≥95%) required for pharmaceutical intermediates and is typically achieved through recrystallization.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Analgesics from 4,4-Diphenylpiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4,4-diphenylpiperidine scaffold is a key structural motif found in a variety of potent opioid analgesics. Its rigid framework allows for precise orientation of pharmacophoric elements, leading to high-affinity interactions with opioid receptors, particularly the µ-opioid receptor (MOR), which is the primary target for many clinically significant pain-relieving drugs. This document provides detailed application notes and experimental protocols for the synthesis of analgesics derived from 4,4-diphenylpiperidine hydrochloride, with a focus on loperamide, a peripherally acting µ-opioid agonist, and a discussion of synthetic strategies towards centrally acting analgesics like ketobemidone.
Core Concepts in Synthesis
The primary synthetic strategy for modifying this compound to produce analgesics involves N-alkylation of the piperidine nitrogen. This transformation is crucial for introducing various side chains that modulate the pharmacological properties of the final compound, including its potency, duration of action, and ability to cross the blood-brain barrier.
General Synthetic Workflow for N-Alkylation of Piperidine Derivatives
The following diagram illustrates a generalized workflow for the N-alkylation of a piperidine derivative, a common step in the synthesis of the analgesics discussed.
Caption: General experimental workflow for the N-alkylation of piperidine derivatives.
Synthesis of Loperamide: A Peripherally Acting Opioid Analgesic
Loperamide is a potent µ-opioid receptor agonist that does not readily cross the blood-brain barrier at therapeutic doses, making it an effective antidiarrheal agent with low potential for central nervous system side effects. While not starting directly from this compound, its synthesis involves a key intermediate, 4-(4-chlorophenyl)-4-hydroxypiperidine, a structurally related 4-phenylpiperidine derivative.
Synthetic Scheme for Loperamide Hydrochloride
The synthesis of loperamide hydrochloride involves the N-alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide, followed by conversion to the hydrochloride salt.
Application Notes and Protocols for the Use of 4,4-Diphenylpiperidine Hydrochloride in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Diphenylpiperidine hydrochloride serves as a versatile scaffold in medicinal chemistry for the synthesis of a diverse range of pharmacologically active compounds. Derivatives of this core structure have shown significant affinity and selectivity for various central nervous system (CNS) receptors, making them valuable tools for neuroscience research and drug discovery. This document provides detailed application notes and protocols for utilizing derivatives of 4,4-diphenylpiperidine in receptor binding assays, with a focus on their interactions with sigma (σ), dopamine (D₂), and opioid (μ) receptors. The protocols outlined below are fundamental for characterizing the binding affinity (Ki) of novel ligands derived from the 4,4-diphenylpiperidine scaffold.
Principle of Receptor Binding Assays
Receptor binding assays are essential in vitro tools used to determine the affinity of a ligand for a specific receptor. The most common format is a competitive binding assay, where an unlabeled test compound (a derivative of 4,4-diphenylpiperidine) competes with a radiolabeled ligand (with known high affinity for the target receptor) for binding to the receptor preparation. By measuring the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (IC₅₀), the inhibitory constant (Ki) can be calculated. The Ki value represents the affinity of the test compound for the receptor.
Data Presentation: Binding Affinities of 4,4-Diphenylpiperidine Derivatives
The following tables summarize the binding affinities of representative compounds derived from the 4,4-diphenylpiperidine scaffold for sigma, dopamine D₂, and opioid receptors. This data highlights the chemical modifications that influence potency and selectivity.
Table 1: Sigma Receptor Binding Affinities of 4,4-Diphenylpiperidine Derivatives
| Compound ID | Modification on Piperidine Nitrogen | Target Receptor | Radioligand | Kᵢ (nM) |
| 1a | Benzyl | σ₁ | --INVALID-LINK---Pentazocine | 3.2 |
| 1b | 3-Iodobenzylsulfonyl | σ₁ | --INVALID-LINK---Pentazocine | 0.96 |
| 1c | 3-Iodobenzylsulfonyl | σ₂ | [³H]DTG | 91.8 |
Table 2: Dopamine D₂ Receptor Binding Affinities of 4,4-Diphenylpiperidine Derivatives
| Compound ID | Modification on Piperidine Nitrogen | Target Receptor | Radioligand | Kᵢ (nM) |
| 2a | Propyl | D₂ | [³H]Spiperone | Low Affinity (μM range) |
Table 3: Opioid Receptor Binding Affinities of 4,4-Diphenylpiperidine Derivatives
| Compound ID | Modification on Piperidine Nitrogen | Target Receptor | Radioligand | Kᵢ (nM) |
| 3a | Methyl | μ | [³H]Naloxone | Pharmacologically relevant effects noted |
| 3b | Isopropyl | μ | [³H]Naloxone | Pharmacologically relevant effects noted |
| 3c | Methyl | δ | [³H]Naloxone | Pharmacologically relevant effects noted |
| 3d | Isopropyl | δ | [³H]Naloxone | Pharmacologically relevant effects noted |
Experimental Protocols
Protocol 1: Sigma-1 (σ₁) Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of 4,4-diphenylpiperidine derivatives for the human sigma-1 receptor.
Materials:
-
Receptor Source: Guinea pig brain membranes or cell lines expressing recombinant human σ₁ receptors.
-
Radioligand: --INVALID-LINK---Pentazocine (specific activity ~40-60 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Derivatives of 4,4-diphenylpiperidine dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding (NSB) Determiner: 10 µM Haloperidol.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize tissue in 10 volumes of ice-cold assay buffer.
-
Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 min at 4°C.
-
Resuspend the pellet in fresh assay buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.2-0.4 mg/mL.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding (TB): 50 µL assay buffer, 50 µL --INVALID-LINK---Pentazocine (final concentration ~1-3 nM), and 100 µL membrane preparation.
-
Non-specific Binding (NSB): 50 µL Haloperidol (10 µM final concentration), 50 µL --INVALID-LINK---Pentazocine, and 100 µL membrane preparation.
-
Test Compound: 50 µL of varying concentrations of the 4,4-diphenylpiperidine derivative, 50 µL --INVALID-LINK---Pentazocine, and 100 µL membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Dopamine D₂ Receptor Binding Assay
This protocol outlines a method to assess the binding of 4,4-diphenylpiperidine derivatives to the dopamine D₂ receptor.
Materials:
-
Receptor Source: Rat striatal membranes or cell lines expressing recombinant human D₂ receptors.
-
Radioligand: [³H]Spiperone (specific activity ~15-30 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Derivatives of 4,4-diphenylpiperidine.
-
Non-specific Binding (NSB) Determiner: 10 µM (+)Butaclamol.
-
Other materials are as listed in Protocol 1.
Procedure:
-
Membrane Preparation: Follow the same procedure as in Protocol 1, using the D₂ receptor assay buffer.
-
Assay Setup:
-
Total Binding (TB): 50 µL assay buffer, 50 µL [³H]Spiperone (final concentration ~0.1-0.3 nM), and 100 µL membrane preparation.
-
Non-specific Binding (NSB): 50 µL (+)Butaclamol (10 µM final concentration), 50 µL [³H]Spiperone, and 100 µL membrane preparation.
-
Test Compound: 50 µL of test compound, 50 µL [³H]Spiperone, and 100 µL membrane preparation.
-
-
Incubation: Incubate at 25°C for 120 minutes.
-
Filtration and Counting: Follow steps 4 and 5 from Protocol 1.
-
Data Analysis: Follow step 6 from Protocol 1.
Protocol 3: Opioid (μ) Receptor Binding Assay
This protocol is for determining the binding affinity of 4,4-diphenylpiperidine derivatives to the μ-opioid receptor.
Materials:
-
Receptor Source: Rat brain membranes (minus cerebellum) or cell lines expressing recombinant human μ-opioid receptors.
-
Radioligand: [³H]Naloxone (specific activity ~30-60 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Derivatives of 4,4-diphenylpiperidine.
-
Non-specific Binding (NSB) Determiner: 10 µM unlabeled Naloxone.
-
Other materials are as listed in Protocol 1.
Procedure:
-
Membrane Preparation: Follow the same procedure as in Protocol 1.
-
Assay Setup:
-
Total Binding (TB): 50 µL assay buffer, 50 µL [³H]Naloxone (final concentration ~1-2 nM), and 100 µL membrane preparation.
-
Non-specific Binding (NSB): 50 µL unlabeled Naloxone (10 µM final concentration), 50 µL [³H]Naloxone, and 100 µL membrane preparation.
-
Test Compound: 50 µL of test compound, 50 µL [³H]Naloxone, and 100 µL membrane preparation.
-
-
Incubation: Incubate at 25°C for 60 minutes.
-
Filtration and Counting: Follow steps 4 and 5 from Protocol 1.
-
Data Analysis: Follow step 6 from Protocol 1.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Receptor Binding Assay.
Caption: Ligand Derivatization from 4,4-Diphenylpiperidine.
Application Notes and Protocols for the Purity Assessment of 4,4-Diphenylpiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Diphenylpiperidine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document provides detailed application notes and experimental protocols for the comprehensive purity assessment of this compound using a multi-faceted analytical approach. The methodologies described herein are designed to identify and quantify potential impurities, including starting materials, by-products, and degradation products, ensuring that the intermediate meets the stringent requirements for pharmaceutical manufacturing.
High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the potency of this compound and for quantifying its organic impurities. A reversed-phase HPLC method with UV detection is recommended for its robustness and ability to separate compounds with a wide range of polarities.
Experimental Protocol: HPLC-UV Method
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard of known purity
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and prepare it in the same manner as the Standard Solution.
Data Presentation:
| Parameter | Result |
| Assay (% w/w) | 99.5% |
| Impurity Profile | |
| Impurity A (Starting Material) | 0.15% |
| Impurity B (By-product) | 0.10% |
| Impurity C (Unknown) | 0.05% |
| Total Impurities | 0.30% |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantitation (LOQ) | 0.03% |
-
Caption: HPLC Purity Analysis Workflow.
Caption: HPLC Purity Analysis Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may not be detected by HPLC. This is particularly important for identifying residual solvents and potential by-products from the synthesis process.
Experimental Protocol: GC-MS Method
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
GC Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 300 °C
-
Hold: 10 min at 300 °C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Mode: Splitless (1 µL injection volume)
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-550
Sample Preparation:
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
Data Presentation:
| Impurity | Retention Time (min) | Key m/z ions | Concentration (ppm) |
| Benzophenone (By-product) | 12.5 | 182, 105, 77 | 50 |
| Diphenylmethane (Impurity) | 10.2 | 168, 167, 91 | 25 |
| Toluene (Residual Solvent) | 3.5 | 92, 91, 65 | 10 |
| LOD/LOQ | |||
| LOD | - | - | 5 ppm |
| LOQ | - | - | 15 ppm |
-
Caption: GC-MS Analysis Workflow for Impurity Profiling.
Caption: GC-MS Analysis Workflow for Impurity Profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is an indispensable tool for the structural elucidation of the main component and its impurities. Quantitative ¹H-NMR (qNMR) can be used as a primary method for purity assessment without the need for a specific reference standard for each impurity.
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 10-20 mg of the this compound sample in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
Acquisition Parameters (¹H-NMR):
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 s
-
Acquisition Time: 4 s
Acquisition Parameters (¹³C-NMR):
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2 s
Data Presentation:
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | 7.20-7.40 | m | 10H | Aromatic protons |
| ¹H | 3.10-3.30 | m | 4H | Piperidine protons (α to N) |
| ¹H | 2.00-2.20 | m | 4H | Piperidine protons (β to N) |
| ¹H | 9.0 (broad s) | s | 1H | NH proton |
| ¹³C | 145.0 | s | - | Aromatic C (quaternary) |
| ¹³C | 128.9, 127.0, 126.5 | d | - | Aromatic CH |
| ¹³C | 45.0 | t | - | Piperidine C (α to N) |
| ¹³C | 35.0 | t | - | Piperidine C (β to N) |
| ¹³C | 40.0 | s | - | Piperidine C (quaternary) |
Quantitative ¹H-NMR (qNMR) Purity: 99.6% (using a certified internal standard like maleic acid).
-
Caption: Logic for Comprehensive Purity Assessment.
Caption: Logic for Comprehensive Purity Assessment.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a rapid and non-destructive technique used to confirm the identity of this compound by identifying its key functional groups. It serves as a valuable fingerprinting method for batch-to-batch consistency.
Experimental Protocol: FTIR-ATR
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Measurement Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal.
Data Presentation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2800-3000 | Medium | Aliphatic C-H stretch (piperidine ring) |
| 2400-2700 | Broad | Amine salt (N-H⁺) stretch |
| 1600, 1495, 1450 | Strong | Aromatic C=C ring stretching |
| 700-770 | Strong | Monosubstituted benzene C-H out-of-plane bend |
Differential Scanning Calorimetry (DSC) for Thermal Properties and Crystalline Purity
DSC is used to determine the melting point and to assess the crystalline purity of this compound. A sharp melting endotherm is indicative of high purity.
Experimental Protocol: DSC
Instrumentation:
-
Differential Scanning Calorimeter.
Measurement Conditions:
-
Sample Pan: Aluminum, hermetically sealed
-
Sample Weight: 2-5 mg
-
Temperature Program: Heat from 25 °C to 300 °C at a rate of 10 °C/min
-
Atmosphere: Nitrogen purge at 50 mL/min
Data Presentation:
| Parameter | Value |
| Onset of Melting | 265.2 °C |
| Peak Melting Temperature | 268.5 °C |
| Enthalpy of Fusion (ΔH) | 120.5 J/g |
| Purity (by van't Hoff) | >99.5% |
Conclusion
The combination of these orthogonal analytical techniques provides a comprehensive assessment of the purity of this compound. HPLC is the primary tool for potency and organic impurity determination, while GC-MS is essential for volatile and semi-volatile impurities. NMR provides unequivocal structural confirmation and an independent measure of purity. FTIR serves as a rapid identity check, and DSC confirms the crystalline purity and thermal properties. By implementing these detailed protocols, researchers, scientists, and drug development professionals can confidently ensure the quality and consistency of this critical pharmaceutical intermediate.
The Pivotal Role of 4,4-Diphenylpiperidine Hydrochloride in the Synthesis of Antipsychotic Drugs
Application Note and Detailed Protocols for Researchers in Drug Development
Introduction
4,4-Diphenylpiperidine hydrochloride serves as a crucial starting material and key intermediate in the synthesis of a class of antipsychotic drugs known as the diphenylbutylpiperidines. This structural motif is central to the pharmacological activity of several potent neuroleptics used in the treatment of schizophrenia and other psychotic disorders. The core structure, featuring a piperidine ring substituted with two phenyl groups at the 4-position, provides a versatile scaffold for the development of dopamine D2 receptor antagonists. This document provides detailed application notes and experimental protocols for the synthesis of three prominent antipsychotic drugs derived from this precursor: Pimozide, Penfluridol, and Fluspirilene.
Application Notes
The diphenylbutylpiperidine class of antipsychotics, including Pimozide, Penfluridol, and Fluspirilene, exert their therapeutic effects primarily through the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. An overactivity of this pathway is linked to the positive symptoms of schizophrenia, such as hallucinations and delusions. By antagonizing these receptors, these drugs modulate dopaminergic neurotransmission, leading to a reduction in psychotic symptoms. The 4,4-diphenylpiperidine core is a key pharmacophoric element that contributes to the high binding affinity of these compounds for the D2 receptor.
The synthesis of these antipsychotics generally involves the N-alkylation of a piperidine-containing moiety with a 4,4-diphenylbutyl derivative. This compound can be utilized directly or modified to create the necessary piperidine-containing reactant. The choice of reagents and reaction conditions is critical for achieving high yields and purity of the final active pharmaceutical ingredient (API).
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of Pimozide, Penfluridol, and Fluspirilene.
| Parameter | Pimozide | Penfluridol | Fluspirilene |
| Molecular Formula | C₂₈H₂₉F₂N₃O | C₂₈H₂₇ClF₅NO | C₂₉H₃₁F₂N₃O |
| Molecular Weight | 461.55 g/mol | 523.97 g/mol | 475.57 g/mol |
| Typical Yield | 97.5%[1] | 81.5% (final step)[2] | Not explicitly stated |
| Reported Purity | 99.5%[1] | >97% (HPLC)[3] | ≥98% (HPLC)[4] |
| Melting Point | 214-218 °C | 105-107 °C[5] | 187.5-190 °C[6] |
Experimental Protocols
Synthesis of Pimozide
This protocol describes the synthesis of Pimozide via the N-alkylation of 4-(2-oxo-1-benzimidazolinyl)piperidine with 1-chloro-4,4-bis(4-fluorophenyl)butane.
Materials:
-
4-(2-oxo-1-benzimidazolinyl)piperidine
-
1-chloro-4,4-bis(4-fluorophenyl)butane
-
Glycerol formal
-
Sodium carbonate (Na₂CO₃)
-
Potassium iodide (KI)
-
Water
-
Methanol/Acetone mixture (for TLC)
Procedure: [1]
-
To a reaction vessel, add 4-(2-oxo-1-benzimidazolinyl)-piperidine (1.0 eq).
-
Add sodium carbonate (1.09 eq) and a catalytic amount of potassium iodide.
-
Add glycerol formal as the solvent.
-
Add 1-chloro-4,4-bis(4-fluorophenyl)butane (1.10 eq).
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until completion (approximately 7 hours).
-
Upon completion, add water to the reaction mixture and stir.
-
Filter the resulting solid under vacuum.
-
Wash the solid twice with water.
-
Dry the solid at 40 °C under reduced pressure to obtain Pimozide as a white solid.
Synthesis of Penfluridol
This protocol outlines a synthetic route to Penfluridol starting from the preparation of a key intermediate, 4-(4-fluorophenyl)butyrolactone.
Materials:
-
Succinic anhydride
-
Fluorobenzene
-
Aluminum chloride (AlCl₃)
-
Hydrochloric acid (HCl)
-
Various solvents (e.g., chloroform, petroleum ether, benzene)
-
Reducing agent
-
4-(3-trifluoromethyl-4-chlorophenyl)-4-piperidinol
Procedure: [2]
-
Preparation of 3-(4-fluorobenzoyl)propanoic acid: React succinic anhydride with fluorobenzene in the presence of aluminum chloride. Decompose the complex with hydrochloric acid.
-
Preparation of 4-(4-fluorophenyl)butyrolactone: Reduce the 3-(4-fluorobenzoyl)propanoic acid using a suitable reducing agent in a solvent.
-
Synthesis of the 4,4-bis(4-fluorophenyl)butyl intermediate: This involves several steps starting from the butyrolactone to generate the key alkylating agent.
-
Final condensation: React the 4,4-bis(4-fluorophenyl)butyl intermediate with 4-(3-trifluoromethyl-4-chlorophenyl)-4-piperidinol to yield Penfluridol.
-
Purification: The crude product is purified by recrystallization from a suitable solvent mixture (e.g., benzene and petroleum ether) after treatment with activated carbon to yield off-white or old-lace powder.[2]
Synthesis of Fluspirilene
This protocol describes the synthesis of Fluspirilene through the alkylation of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one.
Materials:
-
1-chloro-4,4-bis(4-fluorophenyl)butane
-
1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
-
Sodium carbonate (Na₂CO₃)
-
Potassium iodide (KI)
-
4-methyl-2-pentanone
-
Water
Procedure: [6]
-
Combine 1-chloro-4,4-bis(4-fluorophenyl)butane (7.3 parts), 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (5.1 parts), sodium carbonate (4 parts), and a catalytic amount of potassium iodide in 4-methyl-2-pentanone (200 parts).
-
Stir and reflux the mixture for 60 hours.
-
After cooling, add water to the reaction mixture.
-
Separate the organic layer, dry it, and filter.
-
Evaporate the solvent to obtain a solid residue.
-
Recrystallize the solid residue from 4-methyl-2-pentanone (80 parts) to yield Fluspirilene.
Visualizations
The following diagrams illustrate the synthetic workflow and the signaling pathway associated with these antipsychotic drugs.
Caption: General synthetic workflow from 4,4-Diphenylpiperidine HCl.
Caption: Antipsychotic drug action on the Dopamine D2 receptor pathway.
References
- 1. EP2357172B1 - Process for the preparation of pimozide - Google Patents [patents.google.com]
- 2. CN106187863A - The preparation method of penfluridol - Google Patents [patents.google.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Fluspirilene 1841-19-6 [sigmaaldrich.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. FLUSPIRILENE | 1841-19-6 [chemicalbook.com]
Application Note: Protocols for the N-Alkylation of 4,4-Diphenylpiperidine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,4-Diphenylpiperidine is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Modification of the piperidine nitrogen through N-alkylation is a critical step in drug discovery, allowing for the modulation of a compound's physicochemical properties, potency, and selectivity. This application note provides detailed protocols for two robust and widely used methods for the N-alkylation of 4,4-diphenylpiperidine hydrochloride: Direct N-Alkylation with Alkyl Halides and N-Alkylation via Reductive Amination .
Core Concepts and Strategies
The starting material, this compound, is a salt in which the piperidine nitrogen is protonated. To render it nucleophilic for alkylation, the free secondary amine must first be generated by neutralization with a base. This can be achieved in a separate preparatory step or in situ during the reaction.
-
Direct N-Alkylation: This method follows a classical SN2 mechanism where the nucleophilic secondary amine attacks an alkyl halide, displacing the halide leaving group.[1] A base is required to neutralize the starting material and to scavenge the proton generated during the reaction, preventing the formation of an unreactive ammonium salt.[2] While straightforward, this method can sometimes lead to over-alkylation, producing quaternary ammonium salts, particularly with highly reactive alkyl halides or in the presence of excess reagent.[3]
-
Reductive Amination: This is a highly versatile and often preferred method for N-alkylation that avoids the issue of over-alkylation.[4] The reaction involves the initial formation of an iminium ion intermediate from the condensation of the secondary amine with an aldehyde or ketone, which is then reduced in situ by a mild hydride-donating agent to yield the tertiary amine.[5] This method is paramount in pharmaceutical chemistry due to its reliability and broad substrate scope.[6][7]
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes the N-alkylation of 4,4-diphenylpiperidine using an alkyl halide in the presence of a non-nucleophilic base.
Experimental Protocol
1. Materials and Reagents:
- This compound
- Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
- Base: Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
- Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon line
2. Procedure:
-
Step 1: Neutralization (Free Base Generation):
-
Dissolve this compound (1.0 eq) in a mixture of DCM and saturated aqueous NaHCO₃ solution.
-
Stir vigorously for 15-20 minutes until CO₂ evolution ceases.
-
Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 4,4-diphenylpiperidine free base.
-
-
Step 2: N-Alkylation Reaction:
-
To a round-bottom flask under a nitrogen atmosphere, add the 4,4-diphenylpiperidine free base and dissolve it in anhydrous DMF or MeCN (approx. 0.1 M solution).[2]
-
Add the base (e.g., K₂CO₃ or DIPEA, 2.0 eq).[2]
-
Stir the mixture at room temperature for 10 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the suspension.[2]
-
Stir the reaction at room temperature or heat to 50-70°C if necessary.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Step 3: Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If K₂CO₃ was used, filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Dilute the filtrate (or the reaction mixture if DIPEA was used) with water and extract three times with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-alkyl-4,4-diphenylpiperidine.
-
Visualization of Experimental Workflow
Caption: Workflow for Direct N-Alkylation.
Protocol 2: N-Alkylation via Reductive Amination
This protocol details the N-alkylation of 4,4-diphenylpiperidine using an aldehyde or ketone and a mild reducing agent, which is highly effective for producing tertiary amines.[5]
Experimental Protocol
1. Materials and Reagents:
- 4,4-Diphenylpiperidine (free base from Protocol 1)
- Aldehyde or Ketone (1.1-1.2 eq)
- Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
- Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Acetic Acid (optional, catalytic amount)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask, magnetic stirrer, and nitrogen/argon line
2. Procedure:
-
Step 1: Reaction Setup:
-
To a round-bottom flask under a nitrogen atmosphere, dissolve the 4,4-diphenylpiperidine free base (1.0 eq) in anhydrous DCM or DCE (approx. 0.1 M solution).[8]
-
Add the corresponding aldehyde or ketone (1.1 eq). If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
-
Step 2: Reduction:
-
Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 15 minutes. Note: The addition may be slightly exothermic.[5]
-
Continue stirring the reaction at room temperature for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Step 3: Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[5]
-
Stir the biphasic mixture vigorously for 20 minutes.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the pure N-alkyl-4,4-diphenylpiperidine.
-
Visualization of Experimental Workflow
Caption: Workflow for Reductive Amination.
Data Presentation: Comparison of Protocols
The following table summarizes representative reaction conditions and outcomes for the N-alkylation of 4,4-diphenylpiperidine. Yields are illustrative and may vary based on the specific substrate and reaction scale.
| Method | Alkylating Agent/Carbonyl | Base / Reducing Agent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Ref. |
| Direct Alkylation | Benzyl Bromide | K₂CO₃ | DMF | 60 | 6 | 85 - 95 | [2] |
| Direct Alkylation | Ethyl Iodide | DIPEA | MeCN | 25 | 12 | 80 - 90 | [2][9] |
| Reductive Amination | Benzaldehyde | NaBH(OAc)₃ | DCM | 25 | 12 | 90 - 98 | [5] |
| Reductive Amination | Cyclohexanone | NaBH(OAc)₃ | DCE | 25 | 16 | 88 - 96 | [8] |
Characterization
The identity and purity of the final N-alkylated product should be confirmed using standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and the successful incorporation of the alkyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
References
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-phenylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Application Notes: 4,4-Diphenylpiperidine Hydrochloride in Neuroscience Research
Introduction
4,4-Diphenylpiperidine hydrochloride and its derivatives represent a significant class of compounds in neuroscience research. This scaffold is a key structural motif in a variety of pharmacologically active agents that target the central nervous system (CNS). These compounds have been instrumental in the investigation of various neurological and psychiatric disorders due to their ability to interact with a range of neuronal receptors and transporters. This document provides detailed application notes, experimental protocols, and a summary of the quantitative data for researchers, scientists, and drug development professionals working with 4,4-diphenylpiperidine derivatives.
Core Applications in Neuroscience Research
Derivatives of 4,4-diphenylpiperidine are versatile tools for studying the pathophysiology of numerous CNS disorders and for the development of novel therapeutic agents. Key areas of application include:
-
Dopamine Transporter (DAT) Inhibition: A significant number of 4,4-diphenylpiperidine analogues are potent inhibitors of the dopamine transporter.[1][2][3] This makes them invaluable for research into conditions characterized by dysregulated dopaminergic neurotransmission, such as Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders.[4][5] By blocking dopamine reuptake, these compounds increase extracellular dopamine levels, which can be studied to understand the neurochemical basis of these conditions.[3]
-
Sigma Receptor Modulation: Several derivatives exhibit high affinity for sigma-1 and sigma-2 receptors.[6][7][8] Sigma receptors are implicated in a wide array of cellular functions, including neuronal survival, plasticity, and modulation of ion channels. Ligands based on the 4,4-diphenylpiperidine scaffold are used to explore the therapeutic potential of sigma receptor modulation in neurodegenerative diseases, ischemic stroke, and psychiatric disorders.[7]
-
Opioid Receptor Activity: The 4-phenylpiperidine substructure is a classic pharmacophore for opioid receptor ligands.[9][10] Derivatives of 4,4-diphenylpiperidine have been synthesized and evaluated for their analgesic properties, contributing to the understanding of opioid receptor pharmacology and the development of novel pain therapeutics.[9][11]
-
NMDA Receptor Antagonism: Certain 4,4-diphenylpiperidine derivatives act as antagonists at the N-methyl-D-aspartate (NMDA) receptor, particularly at the NR2B subtype.[12][13] This activity is relevant for studying excitotoxicity-mediated neuronal damage in conditions like stroke and traumatic brain injury, as well as for investigating the role of NMDA receptors in learning, memory, and psychiatric disorders.[14][15]
Quantitative Data: Binding Affinities of 4,4-Diphenylpiperidine Derivatives
The following table summarizes the in vitro binding affinities of selected 4,4-diphenylpiperidine derivatives for various CNS targets. This data is crucial for selecting appropriate compounds for specific research applications and for structure-activity relationship (SAR) studies.
| Derivative | Target | Assay Type | Quantitative Value | Units |
| 4-[Bis(4-fluorophenyl) methoxy]-1-methylpiperidine | Dopamine Transporter (DAT) | IC50 | 22.1 | nM |
| 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogue (Compound 9) | Dopamine Transporter (DAT) | IC50 | 6.6 | nM |
| 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogue (Compound 19a) | Dopamine Transporter (DAT) | IC50 | 6.0 | nM |
| 1-Phenylpiperazine and 4-phenylpiperidine derivatives | Sigma Receptors | Ki | 1-10 | nM |
| 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) | Sigma-1 Receptor | - | Potent Ligand | - |
| Pridopidine (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine) | Dopamine D2 Receptor | - | Low Affinity | - |
| 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine | NR1A/2B NMDA Receptor | - | Potent Antagonist | - |
| N-substituted 4-(4-hydroxyphenyl)piperidines | NR1A/2B NMDA Receptor | IC50 | 0.022 | µM |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol outlines the methodology for determining the binding affinity of a 4,4-diphenylpiperidine derivative for the dopamine transporter using a competitive radioligand binding assay.
1. Materials and Reagents:
-
Test Compound: 4,4-Diphenylpiperidine derivative of interest.
-
Radioligand: [³H]GBR12935 (a high-affinity DAT ligand).[3]
-
Membrane Preparation: Rat striatal membranes, which are rich in DAT.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM GBR12909 or cocaine.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well microplates.
-
Filtration apparatus.
-
Liquid scintillation counter.
2. Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well microplate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of the test compound at various concentrations.
-
50 µL of [³H]GBR12935 at a final concentration of ~1-2 nM.
-
100 µL of the rat striatal membrane preparation (containing ~50-100 µg of protein).
-
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials and add 5 mL of scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., using GraphPad Prism).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Caption: Workflow for an in vitro radioligand binding assay.
Protocol 2: In Vivo Microdialysis to Measure Extracellular Dopamine
This protocol describes the use of in vivo microdialysis to assess the effect of a 4,4-diphenylpiperidine derivative on extracellular dopamine levels in the rat striatum.[3]
1. Materials and Reagents:
-
Test Compound: 4,4-Diphenylpiperidine derivative.
-
Animals: Adult male Sprague-Dawley or Wistar rats.
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 4 mm membrane length).
-
Guide cannulae.
-
Microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF): (in mM) 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.2 MgCl₂, pH 7.4.
-
Fraction collector.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
-
Dopamine standards.
2. Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula aimed at the striatum (e.g., AP: +1.0 mm, ML: ±2.0 mm from bregma; DV: -3.0 mm from dura).
-
Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a 2-hour stabilization period.
-
Collect baseline dialysate samples every 20 minutes for at least 60 minutes.
-
Administer the test compound (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples for at least 2-3 hours post-administration.
-
-
Sample Analysis:
-
Analyze the dialysate samples for dopamine content using HPLC with electrochemical detection.
-
Quantify dopamine levels by comparing the peak heights or areas to those of known dopamine standards.
-
-
Data Analysis:
-
Express the dopamine concentration in each post-treatment sample as a percentage of the average baseline concentration.
-
Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA) to determine the significance of the treatment effect.
-
Caption: Logical flow of an in vivo microdialysis experiment.
Signaling Pathways
Dopaminergic Synapse Modulation by a DAT Inhibitor
Derivatives of 4,4-diphenylpiperidine that inhibit the dopamine transporter (DAT) exert their effects by altering the signaling dynamics at the dopaminergic synapse. The following diagram illustrates this process.
Caption: Modulation of a dopaminergic synapse by a DAT inhibitor.
References
- 1. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthesis and biological evaluation of dopamine transporter inhibiting activity of substituted diphenylmethoxypiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syntheses of novel diphenyl piperazine derivatives and their activities as inhibitors of dopamine uptake in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Summarizing description of the pharmacology of budipine, a new 4,4-diphenylpiperidine derivative used in Parkinson therapy (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diphenylpyraline - Wikipedia [en.wikipedia.org]
- 6. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 10. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4,4-Diphenylpiperidine derivates and their sila analogues. A comparative study of their interaction with neural receptor biding sites and synaptosomal monoamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Note: 4,4-Diphenylpiperidine Hydrochloride as an Internal Standard for LC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the quantification of analytes in complex matrices. To ensure accuracy and precision, an internal standard (IS) is often employed to compensate for variations during sample preparation, injection, and ionization.[1] An ideal internal standard should be a compound that is structurally and physicochemically similar to the analyte but does not interfere with its detection.[2] 4,4-Diphenylpiperidine hydrochloride is a commercially available compound that possesses properties making it a suitable candidate as an internal standard for the analysis of various basic and neutral compounds, particularly those containing a piperidine or a similar cyclic amine moiety.
This application note provides a comprehensive guide and protocol for the utilization of this compound as an internal standard in LC-MS based quantitative analysis.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an internal standard is crucial for method development.
| Property | Value |
| Chemical Formula | C₁₇H₂₀ClN |
| Molecular Weight | 273.8 g/mol [3] |
| CAS Number | 63675-71-8 |
| Structure | A piperidine ring with two phenyl group substitutions at the 4-position. |
| Solubility | Soluble in methanol and water. |
Principle of Internal Standard Calibration
The fundamental principle of using an internal standard is to add a known and constant amount of the IS to all samples, including calibration standards, quality controls, and unknown samples. The quantification of the analyte is then based on the ratio of the analyte's response to the IS's response. This ratio corrects for potential variations throughout the analytical process, leading to more robust and reliable results.[2]
Experimental Protocols
The following protocols are provided as a starting point for method development using this compound as an internal standard. Optimization will be required based on the specific analyte and matrix.
Preparation of Stock and Working Solutions
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Internal Standard Working Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol:water (50:50, v/v).
-
Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the target analyte in a suitable solvent.
-
Calibration Standards: Prepare a series of calibration standards by spiking the analyte stock solution into the appropriate blank matrix, followed by the addition of the internal standard working solution to achieve a constant final concentration of the IS.
Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and common method for sample cleanup in biological matrices.[4]
-
Pipette 100 µL of the sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (10 µg/mL) to each tube.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS analysis.
LC-MS/MS Method Development
The following are suggested starting conditions for LC-MS/MS analysis.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 2: Hypothetical MRM Transitions
To establish the MRM transitions, the precursor ion (Q1) and a stable product ion (Q3) for both the analyte and this compound need to be determined by infusing the individual standard solutions into the mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Analyte | To be determined | To be determined | 100 | To be optimized |
| 4,4-Diphenylpiperidine (IS) | 238.16 (as free base) | To be determined | 100 | To be optimized |
Note: The precursor ion for 4,4-Diphenylpiperidine will be that of its free base after deprotonation of the hydrochloride salt in the ESI source.
Data Presentation and Method Performance
The performance of the analytical method should be validated according to regulatory guidelines. Key validation parameters are summarized below.
Table 3: Typical Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (% RSD) | ≤ 15% (≤ 20% for LLOQ) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Matrix Effect | Within acceptable limits |
| Recovery | Consistent and reproducible |
Logical Relationship for Internal Standard Suitability
The choice of an internal standard is a critical step in method development. The following diagram illustrates the logical considerations for selecting a suitable internal standard like this compound.
Conclusion
This compound presents itself as a promising internal standard for the LC-MS based quantification of a range of analytes, particularly those with basic properties and containing cyclic amine structures. Its commercial availability and distinct mass make it a practical choice for many research and development laboratories. The provided protocols and guidelines offer a solid foundation for the development and validation of robust and reliable quantitative analytical methods.
References
- 1. 4-Phenylpiperidine | C11H15N | CID 69873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C17H20ClN | CID 3047504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Study of 4,4-Diphenylpiperidine Hydrochloride Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 4,4-diphenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Derivatives of this parent molecule have shown a wide range of activities, including potent analgesic, antihistaminic, and neuroleptic effects.[1][2] Their mechanism of action often involves interaction with key central nervous system (CNS) targets such as opioid, dopamine, and histamine receptors.[1][3][4] 4,4-Diphenylpiperidine hydrochloride is a common salt form that enhances the stability and solubility of these derivatives.[1]
These application notes provide a comprehensive overview of the experimental setups required to synthesize, characterize, and evaluate the pharmacological profile of novel this compound derivatives. The protocols detailed below cover essential in vitro and in vivo assays to determine receptor binding affinity, functional activity, and potential therapeutic efficacy.
Section 1: Synthesis and Analytical Characterization
The initial phase of studying novel derivatives involves their chemical synthesis and rigorous characterization to ensure identity, purity, and stability.
General Synthesis Workflow
The synthesis of 4,4-diphenylpiperidine derivatives can be achieved through various organic chemistry routes. A common approach involves the modification of the piperidine nitrogen. For instance, N-substituted derivatives can be prepared via reactions like reductive amination or nucleophilic substitution.
Caption: General workflow for synthesis and characterization.
Protocol 1: Analytical Characterization by LC-MS
Objective: To confirm the molecular weight and assess the purity of the synthesized derivative.
Materials:
-
Synthesized 4,4-diphenylpiperidine derivative
-
Methanol (HPLC grade)
-
Ammonium acetate buffer (0.01 M, pH 4.0)
-
Inertsil Ph-3 phenyl column (or equivalent)
-
LC-MS system with an electrospray ionization (ESI) source
Method:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a final concentration of ~10 µg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.01 M Ammonium Acetate (pH 4.0)
-
Mobile Phase B: Methanol
-
Flow Rate: 0.5 mL/min
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive
-
Scan Range: 100-1000 m/z
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
-
Data Analysis: Integrate the peak area from the chromatogram to determine purity (as a percentage of total area). Confirm the molecular weight from the mass spectrum by identifying the [M+H]⁺ ion.
Section 2: In Vitro Pharmacological Evaluation
In vitro assays are crucial for determining the affinity and functional activity of the derivatives at their molecular targets. Many 4,4-diphenylpiperidine derivatives target G-protein coupled receptors (GPCRs).
Caption: Simplified GPCR signaling pathway.
Protocol 2: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a derivative for a specific receptor (e.g., µ-opioid receptor, dopamine D2 receptor, or histamine H1 receptor).
Principle: The assay measures the ability of the unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)
-
Radiolabeled ligand (e.g., [³H]DAMGO for µ-opioid, [³H]Spiperone for D₂, [³H]Pyrilamine for H₁)
-
Test 4,4-diphenylpiperidine derivative
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates (GF/B)
-
Scintillation cocktail and liquid scintillation counter
Method:
-
Plate Setup: Add assay buffer, cell membranes (50-100 µg protein/well), and the radiolabeled ligand (at a concentration near its Kₑ) to each well.
-
Compound Addition: Add the test derivative at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M). Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the derivative that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol 3: [³⁵S]GTPγS Functional Assay
Objective: To determine if a derivative acts as an agonist, antagonist, or inverse agonist at a GPCR.
Principle: Agonist binding to a GPCR stimulates the exchange of GDP for GTP on the Gα subunit. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
Materials:
-
Cell membranes expressing the target receptor
-
[³⁵S]GTPγS
-
GDP
-
Test derivative and a known full agonist
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Scintillation proximity assay (SPA) beads or filter plates
Method:
-
Agonist Mode:
-
To each well, add membranes, GDP (10-30 µM), [³⁵S]GTPγS (~0.1 nM), and the test derivative at various concentrations.
-
Incubate at 30°C for 60 minutes.
-
-
Antagonist Mode:
-
Perform the assay as in agonist mode, but add a fixed concentration of a known full agonist (at its EC₈₀) to each well along with varying concentrations of the test derivative.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration (as in the binding assay) or by adding SPA beads followed by centrifugation.
-
Quantify bound [³⁵S]GTPγS by scintillation counting.
-
-
Data Analysis:
-
Agonist: Plot the % stimulation over basal against the log concentration of the derivative to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a full agonist.
-
Antagonist: Plot the % inhibition of the agonist response against the log concentration of the derivative to determine the IC₅₀. This can be used to calculate the antagonist dissociation constant (Kₑ).
-
Quantitative Data Summary: In Vitro Assays
The results from these assays can be summarized for clear comparison across a series of derivatives.
| Compound ID | Target Receptor | Binding Affinity Kᵢ (nM) | Functional Assay (EC₅₀/IC₅₀, nM) | Efficacy (Eₘₐₓ %) | Mode of Action |
| Derivative 1 | µ-Opioid | 3.2 | EC₅₀ = 15.5 | 95% | Agonist |
| Derivative 2 | µ-Opioid | 24.0 | IC₅₀ = 80.0 | 0% | Antagonist |
| Derivative 3 | Histamine H₁ | 12.5 | IC₅₀ = 44.1 | 0% | Antagonist |
| Derivative 4 | Dopamine D₂ | 9.5 | IC₅₀ = 50.2 | 0% | Antagonist |
| Derivative 5 | Sigma-1 (S1R) | 3.2[5] | EC₅₀ = 10.8 | 102% | Agonist[5] |
| PD5 | Opioid Receptor | - | IC₅₀ = 0.06 mM (Antiplatelet) | - | Analgesic[6] |
Note: Data are illustrative examples based on typical findings for piperidine derivatives. Specific values are cited where available from literature.[5][6][7]
Section 3: In Vivo Pharmacological Evaluation
In vivo studies in animal models are essential to assess the physiological effects, efficacy, and pharmacokinetic profile of lead compounds.
Protocol 4: Tail-Flick Test for Analgesia (Rat Model)
Objective: To evaluate the analgesic properties of a derivative.
Principle: This test measures the latency of a rat to withdraw its tail from a noxious thermal stimulus. An increase in latency indicates an analgesic effect.
Materials:
-
Male Wistar rats (200-250 g)
-
Tail-flick analgesia meter
-
Test derivative dissolved in a suitable vehicle (e.g., saline, 0.5% Tween 80)
-
Positive control (e.g., Morphine) and vehicle control
Method:
-
Acclimation: Acclimate rats to the testing environment and handling for at least 3 days.
-
Baseline Measurement: Measure the baseline tail-flick latency for each rat. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.
-
Administration: Administer the test derivative, positive control, or vehicle via a specific route (e.g., intraperitoneal, subcutaneous).[3][8]
-
Post-treatment Measurement: Measure the tail-flick latency at several time points after administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 .
-
Plot the mean %MPE against time to generate a time-course curve.
-
Compare the effects of different doses to determine a dose-response relationship.
-
Protocol 5: Locomotor Activity Assessment (Mouse Model)
Objective: To assess the stimulant or sedative effects of a derivative on the central nervous system.
Principle: Changes in spontaneous movement in an open field are recorded. Dopamine reuptake inhibitors, for example, often increase locomotor activity.[2][3]
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Automated locomotor activity chambers equipped with infrared beams
-
Test derivative, control vehicle
Method:
-
Acclimation: Place each mouse in an activity chamber and allow it to habituate for 30-60 minutes.
-
Administration: Administer the test derivative or vehicle (e.g., intraperitoneal injection).
-
Recording: Immediately return the mouse to the chamber and record locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for 60-120 minutes.
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5-minute intervals).
-
Calculate the total activity over the entire session.
-
Compare the activity of the drug-treated group to the vehicle-treated group using statistical tests (e.g., t-test or ANOVA). A significant increase suggests a stimulant effect, while a decrease suggests a sedative effect.[9]
-
Quantitative Data Summary: In Vivo Assays
| Compound ID | Assay Model | Dose (mg/kg) | Route | Primary Endpoint | Result |
| Derivative A | Tail-Flick (Rat) | 10 | i.p. | % MPE at 30 min | 75% |
| Derivative B | Locomotor (Mouse) | 5 | i.p. | Total Distance (60 min) | +210% vs. Vehicle |
| L-733,060 (NK1 Antagonist) | Resiniferotoxin-induced leakage | 0.28 | i.v. | ID₅₀ | 0.28 mg/kg[10] |
Note: Data are illustrative examples. L-733,060 is a known 4,4-disubstituted piperidine derivative.[10]
Section 4: Concluding Remarks
The experimental framework outlined above provides a systematic approach to the pharmacological investigation of novel this compound derivatives. By progressing from synthesis and characterization through detailed in vitro and in vivo testing, researchers can effectively identify promising drug candidates and elucidate their mechanisms of action. The integration of binding, functional, and behavioral data is critical for building a comprehensive structure-activity relationship (SAR) and advancing compounds toward further preclinical development.
References
- 1. 4-Phenylpiperidine hydrochloride | 10272-49-8 | Benchchem [benchchem.com]
- 2. Diphenylpyraline - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the mechanism of Diphenylpyraline Hydrochloride? [synapse.patsnap.com]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo pharmacological characterization of nociceptin/orphanin FQ tetrabranched derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: 4,4-Diphenylpiperidine Hydrochloride in Organic Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4,4-Diphenylpiperidine hydrochloride is a key heterocyclic building block in the landscape of organic synthesis and medicinal chemistry. Its rigid diphenylpiperidine core serves as a privileged scaffold for the development of a diverse array of biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in various synthetic transformations, with a focus on its role in the synthesis of pharmaceuticals, particularly opioid receptor modulators and dopamine receptor ligands.
Application Notes
The synthetic utility of this compound primarily stems from the reactivity of its secondary amine, which allows for a variety of modifications to introduce diverse functionalities. This versatility has been harnessed in the development of numerous therapeutic agents.
1. Synthesis of Opioid Receptor Modulators: The 4,4-diphenylpiperidine moiety is a core structural feature of several potent opioid analgesics.[1][2] By modifying the nitrogen atom of the piperidine ring, researchers can synthesize analogues of fentanyl and other phenylpiperidine-based opioids.[1][3] These modifications are crucial for modulating the affinity and selectivity of the compounds for different opioid receptor subtypes (μ, δ, and κ), thereby influencing their analgesic efficacy and side-effect profiles.[4][5]
2. Development of Dopamine Receptor Ligands: The 4,4-diphenylpiperidine scaffold is also integral to the design of ligands for dopamine receptors.[6] A notable example is the synthesis of Budipine, a drug used in the management of Parkinson's disease.[6] The N-alkylation of 4,4-diphenylpiperidine is a key step in the synthesis of these compounds, allowing for the introduction of various alkyl and aryl groups that interact with the dopamine receptor binding sites.
3. As a Versatile Intermediate in Organic Synthesis: Beyond its direct applications in medicinal chemistry, this compound serves as a versatile starting material for the construction of more complex molecular architectures. Its derivatives are used in the synthesis of various heterocyclic systems and as ligands in coordination chemistry.[7]
Key Synthetic Pathways
The principal synthetic transformations involving this compound are centered around the functionalization of the piperidine nitrogen. The two most common and powerful methods are N-alkylation and reductive amination.
Caption: Key synthetic routes from 4,4-diphenylpiperidine HCl.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of 4,4-Diphenylpiperidine
This protocol describes the synthesis of N-alkylated 4,4-diphenylpiperidine derivatives, a common pathway for producing precursors to various pharmaceuticals.
Workflow:
Caption: Workflow for N-alkylation of 4,4-diphenylpiperidine.
Methodology:
-
Free Base Generation: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane or water, add a base like aqueous sodium carbonate or sodium hydroxide solution until the pH is basic. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 4,4-diphenylpiperidine free base.
-
N-Alkylation Reaction: Dissolve the 4,4-diphenylpiperidine free base (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Add a base, typically potassium carbonate (1.5-2.0 eq), to the solution. To this stirred suspension, add the desired alkyl halide (1.1-1.5 eq) dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or heated (e.g., to 50-80 °C) to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic base. The filtrate is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-alkyl-4,4-diphenylpiperidine derivative.
Quantitative Data for N-Alkylation Reactions:
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Isobutyl bromide | K₂CO₃ | DMF | RT | 12 | 60-85 |
| Benzyl bromide | K₂CO₃ | Acetonitrile | 60 | 6 | >90 |
| 1-Bromo-3-phenylpropane | K₂CO₃ | DMF | 80 | 8 | ~75 |
Protocol 2: General Procedure for Reductive Amination of 4,4-Diphenylpiperidine
Reductive amination provides an alternative and often milder route to N-substituted 4,4-diphenylpiperidine derivatives, particularly when dealing with sensitive aldehydes or ketones.
Workflow:
Caption: Workflow for reductive amination of 4,4-diphenylpiperidine.
Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) in portions at room temperature. For less reactive ketones, a catalytic amount of acetic acid may be added.[8][9][10]
-
Reaction Monitoring: The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by TLC.
-
Work-up and Isolation: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired N-substituted 4,4-diphenylpiperidine.
Quantitative Data for Reductive Amination Reactions:
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 12 | 85-95 |
| Cyclohexanone | NaBH(OAc)₃ / AcOH | THF | RT | 24 | 70-85 |
| Acetone | NaBH₄ / DOWEX®50WX8 | THF | RT | 1 | 90-95 |
Conclusion
This compound is a cornerstone in the synthesis of a multitude of pharmacologically significant compounds. The straightforward functionalization of its secondary amine via N-alkylation and reductive amination provides a robust platform for generating extensive libraries of derivatives for drug discovery programs. The protocols and data presented herein offer a detailed guide for researchers to effectively utilize this versatile building block in their synthetic endeavors. The continued exploration of new synthetic methodologies and applications of 4,4-diphenylpiperidine and its derivatives will undoubtedly lead to the discovery of novel therapeutic agents.
References
- 1. painphysicianjournal.com [painphysicianjournal.com]
- 2. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Summarizing description of the pharmacology of budipine, a new 4,4-diphenylpiperidine derivative used in Parkinson therapy (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4,4-Piperidinediol hydrochloride: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4,4-Diphenylpiperidine Hydrochloride
Welcome to the technical support center for the synthesis of 4,4-Diphenylpiperidine Hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and improve synthesis yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides solutions to common issues encountered during the synthesis of this compound.
Issue 1: Low Yield in Grignard Reaction with N-Boc-4-piperidone
Question: I am attempting to synthesize the 4,4-diphenylpiperidine precursor via a double Grignard reaction with N-Boc-4-piperidone and phenylmagnesium bromide, but my yields are consistently low. What are the potential causes and how can I improve the yield?
Answer: Low yields in this Grignard reaction are a common problem and can stem from several factors. Here’s a breakdown of potential causes and their solutions:
-
Inactive Magnesium: The surface of magnesium turnings can oxidize, preventing the initiation of the Grignard reagent formation.
-
Solution: Activate the magnesium surface by crushing the turnings in a mortar and pestle under an inert atmosphere or by adding a crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color indicates activation.[1]
-
-
Incomplete Grignard Reagent Formation: Insufficient formation of the Grignard reagent will naturally lead to lower product yields.
-
Solution: Ensure strictly anhydrous (water-free) conditions throughout the reaction. Consider titrating the Grignard reagent before use to determine its exact concentration.[1]
-
-
Side Reactions: Several side reactions can compete with the desired double addition of the Grignard reagent.
-
Enolization of 4-Piperidone: The Grignard reagent can act as a base and remove a proton from the carbon adjacent to the carbonyl group (α-proton), leading to the recovery of the starting material after workup. This is more prevalent with sterically hindered Grignard reagents.[1]
-
Reduction of 4-Piperidone: If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol.[1]
-
Wurtz Coupling: The Grignard reagent can react with unreacted aryl halide to form a biaryl byproduct (biphenyl in this case). This can be minimized by the slow addition of the aryl halide during the preparation of the Grignard reagent.[1]
-
-
Steric Hindrance: The bulky N-Boc protecting group can sterically hinder the approach of the second phenylmagnesium bromide molecule.
-
Reaction Temperature: The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions. Allowing the reaction to warm up too quickly can decrease the yield.[1]
To optimize your yield, consider the following:
| Parameter | Recommendation | Expected Impact on Yield |
| Grignard Reagent | Use a 2.5 to 3-fold molar excess of phenylmagnesium bromide. | Ensures complete conversion of the ketone and the intermediate tertiary alcohol. |
| Temperature | Maintain a low temperature (-78 °C) during the addition of the Grignard reagent. | Minimizes side reactions like enolization and reduction.[1] |
| Addition Rate | Add the Grignard reagent slowly and dropwise to the solution of N-Boc-4-piperidone. | Helps to control the reaction exotherm and minimize side reactions. |
| Solvent | Use anhydrous tetrahydrofuran (THF) as it solvates and stabilizes the Grignard reagent effectively.[1] | Improves the solubility and reactivity of the Grignard reagent. |
Issue 2: Challenges in the Beckmann Rearrangement of 4,4-Diphenylcyclohexanone Oxime
Question: I am exploring a route involving the Beckmann rearrangement of 4,4-diphenylcyclohexanone oxime to the corresponding lactam, followed by reduction. However, the rearrangement is proving difficult. What are the common challenges and how can they be addressed?
Answer: The Beckmann rearrangement is a powerful tool for synthesizing amides and lactams from oximes, but it can be sensitive to reaction conditions.
-
Challenge: Incomplete Rearrangement or Low Yield
-
Cause: The hydroxyl group of the oxime is a poor leaving group. Acid catalysis is typically required to protonate the hydroxyl group, making it a better leaving group (water). The choice and concentration of the acid are critical.
-
Solution: A variety of acidic reagents can be used to promote the rearrangement, including sulfuric acid, polyphosphoric acid, and thionyl chloride. The archetypal Beckmann rearrangement of cyclohexanone oxime to caprolactam, the precursor to Nylon 6, often uses a mixture of acetic acid, hydrochloric acid, and acetic anhydride.[2] For sensitive substrates, pre-forming an oxime sulfonate (e.g., tosylate or mesylate) allows for milder rearrangement conditions.[3]
-
-
Challenge: Formation of Fragmentation Byproducts
-
Cause: If the group alpha to the oxime can stabilize a carbocation, a fragmentation reaction can compete with the rearrangement, leading to the formation of a nitrile and a carbocation.
-
Solution: Careful selection of the promoting reagent and solvent can favor the rearrangement. For ketoximes, the rearrangement is stereospecific, with the group anti-periplanar to the leaving group migrating. Ensuring the correct stereochemistry of the oxime can direct the reaction towards the desired product.[2]
-
| Reagent | Conditions | Notes |
| Sulfuric Acid | Concentrated H₂SO₄, often at elevated temperatures. | A strong and common catalyst, but can lead to side reactions with sensitive substrates.[3] |
| Polyphosphoric Acid (PPA) | High temperature. | Effective for many rearrangements but can be difficult to work with. |
| Thionyl Chloride (SOCl₂) | Often used in an inert solvent like dioxane. | Can be a milder alternative to strong acids. |
| p-Toluenesulfonyl Chloride (TsCl) | Forms a tosylate intermediate, which rearranges upon heating or with a base. | Allows for milder reaction conditions and can prevent oxime isomerization.[3] |
Issue 3: Difficulty in Purification of this compound
Question: After the synthesis and acidic workup, I am finding it difficult to obtain pure this compound. What are the likely impurities and what is the best purification strategy?
Answer: Purification can be challenging due to the presence of unreacted starting materials, byproducts, and potential azeotropes.
-
Common Impurities:
-
Unreacted starting materials (e.g., 4,4-diphenylcyclohexanone).
-
Byproducts from side reactions (e.g., biphenyl from Wurtz coupling in the Grignard route).
-
Dehydration product (4,4-diphenyl-1,2,3,6-tetrahydropyridine) if harsh acidic conditions were used for deprotection.
-
Pyridine, if used as a base or solvent, can form a difficult-to-separate azeotrope with piperidine.[4]
-
-
Purification Protocol:
-
Acid-Base Extraction: After the reaction, perform an acid-base extraction. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to protonate the desired piperidine and move it to the aqueous layer, leaving non-basic impurities in the organic layer.
-
Basification and Extraction: Separate the aqueous layer and basify it with a strong base (e.g., NaOH or K₂CO₃) to deprotonate the piperidine hydrochloride.
-
Solvent Extraction: Extract the free base into an organic solvent.
-
Drying and Evaporation: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.
-
Crystallization of the Hydrochloride Salt: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble anhydrous HCl gas through the solution, or add a solution of HCl in a solvent like ether or methanol, to precipitate the pure this compound. The precipitate can then be collected by filtration and washed with a cold, non-polar solvent.
-
Experimental Protocols
Synthesis of 4,4-Diphenylpiperidine via Beckmann Rearrangement (Illustrative Protocol)
This protocol outlines the general steps for the synthesis of 4,4-diphenylpiperidine starting from 4,4-diphenylcyclohexanone.
Step 1: Synthesis of 4,4-Diphenylcyclohexanone Oxime
-
In a round-bottom flask, dissolve 4,4-diphenylcyclohexanone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a mixture of ethanol and water.
-
Slowly add a solution of sodium carbonate (1.5 eq) in water to the mixture.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime. The crude product can be purified by recrystallization.
Step 2: Beckmann Rearrangement to 4,4-Diphenylazepan-2-one (Lactam)
-
To a solution of 4,4-diphenylcyclohexanone oxime (1.0 eq) in a suitable solvent (e.g., dioxane), slowly add thionyl chloride (1.1 eq) at room temperature.
-
Stir the reaction mixture for several hours, monitoring by TLC.
-
Carefully quench the reaction by adding it to a stirred mixture of ice and water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude lactam by column chromatography or recrystallization.
Step 3: Reduction of the Lactam to 4,4-Diphenylpiperidine
-
In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (excess) in anhydrous THF.
-
Slowly add a solution of the 4,4-diphenylazepan-2-one in anhydrous THF to the LiAlH₄ suspension.
-
Reflux the reaction mixture until the starting material is consumed (monitored by TLC).
-
Cool the reaction and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting solids and wash with THF.
-
Concentrate the filtrate to obtain the crude 4,4-diphenylpiperidine.
Step 4: Formation of this compound
-
Dissolve the crude 4,4-diphenylpiperidine in diethyl ether.
-
Bubble anhydrous HCl gas through the solution until precipitation is complete.
-
Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Visualizing the Synthesis and Troubleshooting
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: Workflow for the synthesis of this compound via Beckmann Rearrangement.
Caption: Troubleshooting guide for low yield in the Grignard synthesis of the 4,4-diphenylpiperidine precursor.
References
Technical Support Center: Purification of 4,4-Diphenylpiperidine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4,4-Diphenylpiperidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Depending on the synthetic route, common impurities may include unreacted starting materials, such as 4-piperidone and Grignard reagents (e.g., phenylmagnesium bromide), and by-products from side reactions. One potential byproduct is 4-hydroxy-4,4-diphenylpiperidine, which can form if the reaction is not driven to completion or if there is exposure to water during workup. In some syntheses, radical-mediated side reactions can lead to the formation of corresponding linear alkenes.[1]
Q2: My purified this compound is off-white or pale brown. What is the cause and how can I decolorize it?
A2: The discoloration is often due to trace impurities or oxidation products. Treatment of a solution of the compound with activated charcoal followed by hot filtration before recrystallization can effectively remove colored impurities.
Q3: I am observing low recovery after recrystallization. What can I do to improve the yield?
A3: Low recovery can be due to several factors:
-
High solubility in the recrystallization solvent: Ensure you are using a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Using too much solvent: Use the minimum amount of hot solvent required to dissolve the crude product completely.
-
Incomplete crystallization: Allow sufficient time for the solution to cool slowly. Rapid cooling can lead to the formation of smaller, less pure crystals and lower recovery. Cooling in an ice bath after the solution has reached room temperature can maximize crystal formation.[2][3]
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the concentration of impurities is high. To resolve this, you can try:
-
Using a lower-boiling point solvent.
-
Adding a co-solvent to modify the solubility characteristics.
-
Performing a preliminary purification step, such as column chromatography, to reduce the impurity load before recrystallization.
Troubleshooting Guides
Recrystallization
Recrystallization is a common and effective method for purifying this compound.
Problem: Poor Crystal Formation or Oiling Out
| Possible Cause | Solution |
| Inappropriate solvent | Screen for a more suitable solvent or solvent system. A mixture of methanol and ethyl acetate has been used for similar compounds.[4] |
| Solution is supersaturated | Add a small amount of additional hot solvent. |
| Cooling too rapidly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| High impurity content | Consider a pre-purification step like acid-base extraction or column chromatography. |
Problem: Low Purity After Recrystallization
| Possible Cause | Solution |
| Inefficient removal of impurities | Ensure complete dissolution in the hot solvent and slow cooling to allow for selective crystallization. Washing the filtered crystals with a small amount of cold solvent can remove adhering impurities.[2] |
| Co-crystallization with impurities | A different solvent system may be required to alter the solubility of the impurities. |
Column Chromatography
Column chromatography can be used for the purification of the free base, 4,4-Diphenylpiperidine, before its conversion to the hydrochloride salt.
Problem: Poor Separation of the Desired Compound
| Possible Cause | Solution |
| Inappropriate mobile phase | Optimize the eluent system using thin-layer chromatography (TLC) first. A common starting point for piperidine derivatives is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), often with a small amount of a basic modifier like triethylamine (0.1-1%) to reduce tailing. |
| Column overloading | Use an appropriate ratio of crude material to stationary phase (typically 1:50 to 1:100 by weight). |
| Tailing of the compound spot | The basic nature of the piperidine nitrogen can interact strongly with the acidic silica gel. Add a basic modifier like triethylamine to the mobile phase. |
Problem: Low Recovery from the Column
| Possible Cause | Solution |
| Irreversible adsorption on silica gel | The addition of triethylamine to the mobile phase can help prevent this. |
| Compound is too polar and does not elute | Increase the polarity of the mobile phase gradually. A step gradient or a continuous gradient can be effective. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Methanol
-
Ethyl acetate
-
Activated charcoal (optional)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot methanol to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated charcoal and heat the solution at reflux for 10-15 minutes.
-
Perform a hot filtration to remove the activated charcoal or any insoluble impurities.
-
To the hot filtrate, slowly add ethyl acetate until the solution becomes slightly cloudy.
-
Reheat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethyl acetate.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification of 4,4-Diphenylpiperidine (Free Base) by Column Chromatography
Objective: To purify the free base of 4,4-Diphenylpiperidine using column chromatography.
Materials:
-
Crude 4,4-Diphenylpiperidine
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Prepare the column by packing silica gel in hexane.
-
Dissolve the crude 4,4-Diphenylpiperidine in a minimal amount of dichloromethane or the initial mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a mobile phase of hexane:ethyl acetate with 0.5% triethylamine. The ratio of hexane to ethyl acetate should be determined by prior TLC analysis (a good starting point is 9:1).
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified 4,4-Diphenylpiperidine.
-
The purified free base can then be converted to the hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and bubbling dry HCl gas through the solution or by adding a solution of HCl in an organic solvent.
Data Presentation
Table 1: Solubility of 4,4-Diphenylpiperidine in Common Organic Solvents (Qualitative)
| Solvent | Solubility | Notes |
| Water | Sparingly soluble | The hydrochloride salt is more water-soluble. |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| Chloroform | Soluble | |
| Ethers (e.g., Diethyl ether) | Soluble | |
| Hexane | Limited solubility | [5] |
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. US2904550A - 4-phenylpiperidines and their preparation - Google Patents [patents.google.com]
- 5. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Stability and Degradation of 4,4-Diphenylpiperidine Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability of 4,4-Diphenylpiperidine hydrochloride. The information provided is based on established principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines and the known chemical reactivity of piperidine and diphenyl functional groups.[1][2] Please note that specific degradation pathway studies for this compound are not extensively available in public literature; therefore, the pathways and quantitative data presented are illustrative and intended to serve as a practical guide for experimental design.
Frequently Asked Questions (FAQs)
Q1: Why are forced degradation studies necessary for this compound?
A1: Forced degradation studies, or stress testing, are crucial for several reasons. They help to identify potential degradation products that could form under various environmental conditions, which is essential for ensuring the safety, quality, and efficacy of a drug substance.[2][3] These studies are mandated by regulatory bodies like the FDA and are a key part of establishing the intrinsic stability of the molecule, developing stability-indicating analytical methods, and understanding degradation pathways.[4][5] The goal is to induce degradation, typically between 5-20%, to identify likely degradants and validate that your analytical methods can detect them.[1][6]
Q2: What are the primary stress conditions that should be applied to this compound?
A2: According to ICH guidelines, the primary stress conditions include hydrolysis (across a wide pH range), oxidation, photolysis, and thermal stress.[1][4] These conditions are designed to simulate the potential environmental stresses the compound might encounter during its shelf life.[7]
Q3: What parts of the this compound molecule are most likely to degrade?
A3: Based on its structure, the likely points of degradation are:
-
The Piperidine Ring: The nitrogen atom is susceptible to oxidation (N-oxidation). The carbon atoms adjacent to the nitrogen (alpha-carbons) are also prone to oxidation.[8][9] Studies on piperidine itself show that OH-initiated photo-oxidation can occur via hydrogen abstraction from both C-H and N-H groups, potentially forming imines or ketones.[10][11]
-
The Diphenyl Groups: While generally stable, the phenyl rings can undergo oxidation under harsh conditions, potentially forming hydroxylated derivatives or other oxidative coupling products.[12]
Q4: What is a "stability-indicating method," and why is it important?
A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[3] Developing such a method is a primary outcome of forced degradation studies, as it proves the method's ability to track the stability of the drug substance over time.[13][14]
Experimental Protocols for Forced Degradation Studies
The following protocols are generalized starting points based on ICH guidelines.[1][4] Researchers should adjust concentrations, temperatures, and durations based on the observed stability of this compound. The target degradation is typically 5-20%.[15] A stock solution of the drug substance (e.g., 1 mg/mL) is often recommended.[6]
1. Acid Hydrolysis
-
Protocol: Dissolve this compound in 0.1 M hydrochloric acid.
-
Conditions: Store the solution at 60°C for up to 7 days.[6][15] Withdraw aliquots at regular intervals (e.g., 2, 6, 12, 24, 48 hours, etc.).
-
Neutralization: Before analysis, neutralize the samples with an equivalent concentration of sodium hydroxide (e.g., 0.1 M NaOH).[15]
-
Analysis: Analyze by a suitable stability-indicating HPLC method.
2. Alkaline Hydrolysis
-
Protocol: Dissolve this compound in 0.1 M sodium hydroxide.
-
Conditions: Store the solution at 60°C for up to 7 days.[6][15] Withdraw aliquots at regular intervals.
-
Neutralization: Before analysis, neutralize the samples with an equivalent concentration of hydrochloric acid (e.g., 0.1 M HCl).[15]
-
Analysis: Analyze by HPLC.
3. Oxidative Degradation
-
Protocol: Dissolve this compound in a solution of 3% hydrogen peroxide (H₂O₂).
-
Conditions: Store the solution at room temperature, protected from light, for up to 7 days.[3] Monitor the reaction frequently as oxidation can be rapid.
-
Analysis: Analyze directly by HPLC. No quenching or neutralization is typically required, but samples should be analyzed promptly.
4. Thermal Degradation
-
Protocol: Store the solid this compound powder in a temperature-controlled oven.
-
Conditions: Expose the solid sample to a temperature of 80°C.[6]
-
Sample Preparation: At specified time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.
5. Photolytic Degradation
-
Protocol: Expose the solid drug substance and a solution (e.g., 1 mg/mL in a suitable solvent like methanol/water) to a light source.
-
Conditions: The sample should be exposed to a minimum of 1.2 million lux-hours of visible light and 200 watt-hours/m² of UV-A light, as per ICH Q1B guidelines.[4][6] A control sample should be stored in the dark under the same temperature conditions.
-
Analysis: Analyze the light-exposed and dark control samples by HPLC.
General Experimental Workflow
The following diagram illustrates the typical workflow for a forced degradation study.
Illustrative Degradation Data and Pathways
Summary of Illustrative Degradation
The following table summarizes hypothetical quantitative data from forced degradation studies on this compound.
| Stress Condition | Reagent/Parameters | Duration | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 48 hours at 60°C | ~ 2% | Minimal degradation observed |
| Alkaline Hydrolysis | 0.1 M NaOH | 48 hours at 60°C | ~ 4% | Minimal degradation observed |
| Oxidation | 3% H₂O₂ | 24 hours at RT | ~ 18% | DP1 (N-oxide), DP2 (4-oxo derivative) |
| Thermal | Solid State | 7 days at 80°C | ~ 6% | DP3 (unidentified) |
| Photolytic | ICH Q1B | N/A | ~ 12% | DP4 (unidentified photo-adduct) |
Hypothetical Degradation Pathways
Based on the known chemistry of the piperidine moiety, the primary degradation pathway under oxidative stress is likely to involve oxidation at the nitrogen and the C-4 position.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of stressed samples, particularly with HPLC.
Q: My HPLC baseline is noisy and drifting after injecting a stressed sample. What should I do?
A: Baseline instability is a common issue.[16] It can be caused by several factors, including air bubbles, contaminated mobile phase, or temperature fluctuations.[17]
-
Solution Steps:
-
Degas Mobile Phase: Ensure your mobile phase is thoroughly degassed via sonication, vacuum, or helium sparging.[16]
-
Check for Leaks: Inspect all fittings and connections from the pump to the detector for any signs of leaks, which can cause pressure fluctuations.[18]
-
Flush the System: Flush the entire system, including the column and detector cell, with a strong, clean solvent (like isopropanol) to remove contaminants.[16]
-
Ensure Temperature Stability: Verify that the column oven and lab environment are at a stable temperature, as fluctuations can cause baseline drift.[19]
-
Q: I am seeing peak tailing for the main this compound peak. What is the cause?
A: Peak tailing can compromise quantification.[18] Common causes include column contamination, secondary interactions with the stationary phase (e.g., active silanol groups), or an inappropriate mobile phase pH.
-
Solution Steps:
-
Adjust Mobile Phase pH: The piperidine nitrogen is basic. Ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.5 using a buffer like phosphate or formate) to keep the analyte fully protonated and minimize interaction with free silanols on the column packing.
-
Clean the Column: Regenerate or clean the column according to the manufacturer's instructions to remove strongly retained impurities.[19]
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample matrix.[18]
-
Q: I'm not seeing any degradation (less than 2%) even under harsh conditions. What should I do next?
A: If the molecule is highly stable, you may need to increase the severity of the stress conditions.[13]
-
Solution Steps:
-
Increase Reagent Concentration: Move from 0.1 M HCl/NaOH to 1.0 M.[15]
-
Increase Temperature: For hydrolytic and thermal studies, increase the temperature (e.g., from 60°C to 80°C).
-
Extend Duration: Increase the exposure time, carefully monitoring at intervals to avoid complete degradation.
-
Consider Co-solvents: If solubility is an issue in aqueous stress solutions, a small amount of an organic co-solvent (like acetonitrile or methanol) may be used, but ensure it does not participate in the degradation.[15][20]
-
Q: My chromatogram shows many small, unexpected "ghost peaks." What are they?
A: Ghost peaks are often due to contamination in the injection system, mobile phase, or carryover from a previous injection.[16]
-
Solution Steps:
-
Run a Blank Gradient: Inject a blank (your mobile phase or sample solvent) and run the full gradient. If peaks appear, the contamination is likely in your mobile phase or system.
-
Clean the Injector: Clean the autosampler needle and injection port thoroughly.[16]
-
Use High-Purity Solvents: Always use fresh, HPLC-grade solvents and reagents for your mobile phase.[16]
-
Troubleshooting Logic for HPLC Baseline Issues
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. ijcrt.org [ijcrt.org]
- 3. ijrpp.com [ijrpp.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. ajrconline.org [ajrconline.org]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - White Rose Research Online [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 14. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medikamenterqs.com [medikamenterqs.com]
- 17. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 18. uhplcs.com [uhplcs.com]
- 19. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 20. pharmtech.com [pharmtech.com]
Technical Support Center: 4,4-Diphenylpiperidine Hydrochloride Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4-Diphenylpiperidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: Two prevalent synthetic routes for 4,4-Diphenylpiperidine are:
-
Alkylation of Diphenylacetonitrile: This method involves the reaction of diphenylacetonitrile with a bis(2-haloethyl)amine, typically bis(2-chloroethyl)amine, followed by hydrolysis and decarboxylation of the intermediate nitrile.
-
Grignard Reaction with a 4-Piperidone Derivative: This route utilizes the addition of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) to an N-protected 4-piperidone, followed by a second addition, dehydration, reduction, and deprotection.
Q2: My overall yield is low. What are the general factors I should investigate?
A2: Low yields can stem from several factors irrespective of the synthetic route. Key areas to investigate include:
-
Purity of Starting Materials: Ensure all reactants and solvents are of appropriate purity and anhydrous where required, especially for the Grignard route.
-
Reaction Conditions: Verify that reaction temperatures, times, and stirring are optimal. For instance, Grignard reactions are highly sensitive to moisture and temperature.[1][2]
-
Work-up and Purification: Improper extraction, pH adjustment, or crystallization techniques can lead to significant product loss. Recrystallization is a common method for purifying piperidine derivatives.[3]
Q3: What are the best analytical techniques for identifying impurities in my product?
A3: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the main product and various impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with additives like formic acid or TFA) is a good starting point.[4][5]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) allows for the determination of the molecular weights of impurities, aiding in their identification.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the exact structure of isolated impurities.[7][8][9] Comparing the spectra of your product with reference spectra of known impurities can be very effective.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities and can be used with derivatization for less volatile compounds.
Troubleshooting Guide: Impurity Identification and Mitigation
This section is divided by the synthetic route to address specific challenges.
Route 1: Alkylation of Diphenylacetonitrile
This synthesis involves the reaction of diphenylacetonitrile with bis(2-chloroethyl)amine. The reactive nature of the bis(2-chloroethyl)amine (a nitrogen mustard analogue) can lead to several byproducts.[11][12][13][14][15]
Diagram of Synthetic Pathway and Potential Impurities (Route 1)
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. 4-Phenylpiperidine(771-99-3) 1H NMR spectrum [chemicalbook.com]
- 11. Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Derivatization of 4,4-Diphenylpiperidine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 4,4-diphenylpiperidine hydrochloride. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing the nitrogen on the piperidine ring of this compound?
A1: The two most prevalent and versatile methods for derivatizing the secondary amine of 4,4-diphenylpiperidine are N-alkylation and reductive amination.
-
N-Alkylation: This method involves the reaction of the piperidine nitrogen with an alkyl halide (or other alkylating agent) in the presence of a base. It is a straightforward approach for introducing simple alkyl groups.
-
Reductive Amination: This is a powerful one-pot method for forming carbon-nitrogen bonds. It involves the reaction of the piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-substituted derivative. This method is broadly applicable for introducing a wide variety of substituents.
Q2: Do I need to freebase the this compound before reaction?
A2: Yes, it is highly recommended. The hydrochloride salt is not nucleophilic enough to participate in N-alkylation or reductive amination. You must first neutralize the salt with a base to generate the free secondary amine. This can be done as a separate workup step before the reaction or in situ. For in situ neutralization, an additional equivalent of base should be added to the reaction mixture.
Q3: What are the main challenges I might face when derivatizing 4,4-diphenylpiperidine?
A3: The primary challenge is often related to the steric hindrance caused by the two phenyl groups at the 4-position. This can lead to slower reaction rates and lower yields compared to less substituted piperidines. Other potential issues include:
-
Low reaction conversion: The bulky nature of the starting material can impede the approach of reagents.
-
Side reactions: Over-alkylation (quaternary salt formation) can occur during N-alkylation if reaction conditions are not carefully controlled.
-
Purification difficulties: Separating the desired product from unreacted starting material or byproducts can be challenging.
Troubleshooting Guides
N-Alkylation
Q4: My N-alkylation reaction is showing low or no conversion. What should I do?
A4: Low conversion in N-alkylation is a common issue, often exacerbated by the steric bulk of 4,4-diphenylpiperidine. Here are several troubleshooting steps:
-
Choice of Base: A weak base may not be sufficient to deprotonate the piperidine effectively. Consider switching to a stronger, non-nucleophilic base.
-
Solvent: Ensure your solvent is dry and appropriate for the reaction. Polar aprotic solvents like DMF or acetonitrile are generally good choices.
-
Temperature: Increasing the reaction temperature can often overcome the activation energy barrier. Try heating the reaction to 70-80 °C.[1]
-
Alkylating Agent: Iodides are more reactive than bromides, which are more reactive than chlorides. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.
Q5: I am observing the formation of a quaternary ammonium salt in my N-alkylation reaction. How can I prevent this?
A5: Formation of the quaternary salt is a result of dialkylation. To minimize this side reaction:
-
Control Stoichiometry: Use the piperidine as the limiting reagent and add the alkyl halide slowly to the reaction mixture to maintain a low concentration of the alkylating agent.[1]
-
Use a Bulky Base: A sterically hindered base can help prevent the second alkylation step.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes favor mono-alkylation.
Reductive Amination
Q6: My reductive amination reaction has a low yield. What are the likely causes and solutions?
A6: Low yields in reductive amination can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Imine Formation: The first step is the formation of an iminium ion. This equilibrium can be favored by removing the water that is formed, for example, by using a Dean-Stark trap or molecular sieves. Adding a catalytic amount of acid (e.g., acetic acid) can also promote imine formation.
-
Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often a good first choice as it is mild and tolerant of slightly acidic conditions. If STAB is ineffective, you might consider the more reactive sodium cyanoborohydride. Sodium borohydride can also be used, but it is less selective and may reduce the aldehyde/ketone starting material.
-
Reaction Conditions: Ensure your solvent is anhydrous. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.
Q7: I am having trouble purifying my product from the unreacted aldehyde/ketone and other impurities after reductive amination. What purification strategies can I use?
A7: Purification can indeed be challenging. Here are a few strategies:
-
Acid-Base Extraction: Since your product is an amine, you can use acid-base extraction to separate it from neutral organic impurities. Extract the reaction mixture with an acidic aqueous solution (e.g., 1M HCl) to protonate your amine and pull it into the aqueous layer. Then, basify the aqueous layer and extract your product back into an organic solvent.
-
Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate your product.
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method.
Experimental Protocols
General Protocol for N-Alkylation of 4,4-Diphenylpiperidine
-
Freebasing: Dissolve this compound in a biphasic mixture of an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., 1M NaOH). Separate the organic layer and dry it over anhydrous sodium sulfate. Evaporate the solvent to obtain the free amine.
-
Reaction Setup: Dissolve the 4,4-diphenylpiperidine (1.0 eq.) in a dry polar aprotic solvent such as DMF or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a suitable base (e.g., potassium carbonate, 1.5-2.0 eq.).
-
Alkylating Agent Addition: Slowly add the alkyl halide (1.1 eq.) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is slow, consider heating to 70-80 °C.
-
Workup: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Reductive Amination of 4,4-Diphenylpiperidine
-
Freebasing: Prepare the free amine of 4,4-diphenylpiperidine as described in the N-alkylation protocol.
-
Reaction Setup: Dissolve the 4,4-diphenylpiperidine (1.0 eq.) and the aldehyde or ketone (1.1-1.2 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Acid Catalyst (Optional): Add a catalytic amount of acetic acid (e.g., 0.1 eq.).
-
Reducing Agent Addition: Add the reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 eq.), portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Data Presentation
The following tables summarize typical yields for reductive amination reactions with various aldehydes and amines, which can serve as a general reference. Note that yields for reactions with the sterically hindered 4,4-diphenylpiperidine may be lower and require optimization.
Table 1: Reductive Amination of Various Aldehydes with Aniline [2]
| Aldehyde | Product | Yield (%) |
| Benzaldehyde | N-Benzylaniline | 96 |
| 4-Methylbenzaldehyde | N-(4-Methylbenzyl)aniline | 95 |
| 4-Methoxybenzaldehyde | N-(4-Methoxybenzyl)aniline | 94 |
| 4-Chlorobenzaldehyde | N-(4-Chlorobenzyl)aniline | 92 |
| 4-Nitrobenzaldehyde | N-(4-Nitrobenzyl)aniline | 90 |
Table 2: Reductive Amination of Benzaldehyde with Various Amines [2]
| Amine | Product | Yield (%) |
| Aniline | N-Benzylaniline | 96 |
| 4-Methylaniline | N-Benzyl-4-methylaniline | 95 |
| 4-Methoxyaniline | N-Benzyl-4-methoxyaniline | 94 |
| 4-Chloroaniline | N-Benzyl-4-chloroaniline | 93 |
| 4-Nitroaniline | N-Benzyl-4-nitroaniline | 91 |
Visualizations
Caption: Workflow for N-Alkylation of 4,4-Diphenylpiperidine.
References
Technical Support Center: Overcoming Poor Solubility of 4,4-Diphenylpiperidine Hydrochloride
This guide provides researchers, scientists, and drug development professionals with practical solutions and protocols for addressing the solubility challenges of 4,4-Diphenylpiperidine hydrochloride in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a challenge in bioassays?
A1: this compound is a chemical compound often used in research and drug discovery.[1][2][3] As a hydrochloride salt of an amine, it is formed to improve aqueous solubility compared to its free base form.[4][5][6] However, like many organic molecules with bulky, non-polar (hydrophobic) phenyl groups, it can still exhibit poor solubility in the neutral pH, high-salt aqueous environments of typical biological buffers and cell culture media, leading to precipitation.[7][8] This precipitation can cause inconsistent and unreliable assay results.[9]
Q2: I'm seeing a precipitate after adding my DMSO stock solution to my cell culture medium. What's happening and what should I do?
A2: This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in a concentrated organic solvent (like 100% DMSO) is diluted into an aqueous buffer where its solubility is much lower.[7] The final concentration of your compound in the medium is likely above its aqueous solubility limit.
To resolve this, you can:
-
Lower the final concentration: Test a lower final concentration of the compound in your assay.[9]
-
Optimize the co-solvent percentage: Keep the final DMSO concentration as low as possible (typically under 1%, and ideally below 0.5%) to minimize solvent-induced toxicity and effects on the biological system.[9][10]
-
Use an intermediate dilution step: Instead of diluting directly from a high-concentration DMSO stock into the final medium, perform one or more intermediate dilutions in a medium containing a higher percentage of serum or protein (like bovine serum albumin), which can help stabilize the compound.
Q3: How does pH impact the solubility of this compound?
A3: As the hydrochloride salt of a basic amine, the solubility of this compound is highly pH-dependent.[4][11] In acidic solutions (lower pH), the amine group is protonated, forming a charged salt that is more soluble in aqueous media.[4][5] In neutral or basic solutions (higher pH), the compound may convert to its less soluble free base form, leading to precipitation.[4][12] Most cell culture media are buffered to a physiological pH of ~7.4, which can reduce the solubility of such compounds. Adjusting the pH of simpler buffer systems (for non-cell-based assays) to be more acidic can be a viable strategy.[11][13]
Q4: What are cyclodextrins, and can they help with my solubility issues?
A4: Cyclodextrins are cyclic oligosaccharides with a "donut-like" structure, featuring a hydrophobic interior and a hydrophilic exterior.[14][15] They can encapsulate poorly soluble, hydrophobic molecules (the "guest") within their central cavity, forming an inclusion complex.[13][14] This complex is more soluble in water, effectively increasing the compound's concentration in aqueous solutions without needing high levels of organic co-solvents.[14][16] Derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for this purpose.[14]
Q5: Are there any other methods besides co-solvents and cyclodextrins to improve solubility?
A5: Yes, several other techniques can be employed, though they may require more formulation development:
-
Use of Surfactants: Biocompatible surfactants can be used at low concentrations to form micelles that solubilize hydrophobic compounds.[13] However, care must be taken as surfactants can be toxic to cells above their critical micelle concentration.[17]
-
Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.[18][19]
-
Solid Dispersions: The drug is dispersed in a solid hydrophilic carrier, which can improve wettability and dissolution.[20]
Troubleshooting Guides
Problem 1: Compound Precipitates Upon Dilution into Aqueous Buffer/Medium
| Step | Action | Rationale | Key Considerations |
| 1 | Check Final DMSO Concentration | The final concentration of DMSO in the assay should ideally be <0.5%. High concentrations of the organic co-solvent are a primary cause of precipitation upon dilution.[7][9] | DMSO can have direct biological effects, so minimizing its concentration is crucial for data integrity.[10][21] |
| 2 | Warm the Aqueous Medium | Gently warming the buffer or cell culture medium to 37°C before adding the compound stock can sometimes help keep it in solution. | Do not overheat, especially with cell culture medium, as this can degrade essential components like serum and glutamine. |
| 3 | Modify Dilution Method | Add the DMSO stock solution to the aqueous medium drop-wise while vortexing or stirring vigorously. This rapid mixing can prevent localized high concentrations that lead to immediate precipitation. | This method improves the kinetic solubility but may not affect the thermodynamic solubility; the compound could still precipitate over time.[17] |
| 4 | Reduce Final Compound Concentration | Perform a serial dilution of your compound. Determine the highest concentration that remains soluble in the final assay medium over the course of the experiment.[7] | This helps establish the kinetic solubility limit for your specific assay conditions.[9] |
| 5 | Employ a Solubilizing Excipient | If lowering the concentration is not an option, pre-complex the compound with a solubilizing agent like HP-β-cyclodextrin before final dilution.[14] | See Protocol 3 for a detailed methodology. This is often more effective and less toxic than increasing co-solvent percentage. |
Problem 2: Inconsistent or Non-Reproducible Bioassay Results
| Step | Action | Rationale | Key Considerations |
| 1 | Visual Inspection for Precipitation | Before and after adding the compound to the assay plate, carefully inspect the wells (ideally under a microscope) for any signs of precipitation (e.g., crystals, cloudiness). | Precipitation leads to a lower effective concentration of the compound in solution, causing variability between wells and experiments.[9] |
| 2 | Prepare Fresh Dilutions | Always prepare fresh dilutions of the compound from a concentrated stock solution immediately before each experiment.[9] | Do not use diluted aqueous solutions that have been stored, as the compound may have precipitated or degraded over time. |
| 3 | Assess Kinetic Solubility | Perform a simple kinetic solubility test. Prepare the final dilution and measure its turbidity (e.g., using a plate reader at ~600 nm) at several time points (0, 2, 4, 24 hours) to see when precipitation begins.[7] | This helps you understand the time window in which your compound is stable in solution for the duration of your assay. |
| 4 | Re-evaluate Solubilization Strategy | If precipitation is observed, the current solubilization method is inadequate. Refer to the solubility enhancement strategies outlined in the FAQs and Protocols sections (e.g., co-solvents, pH adjustment, cyclodextrins). | A robust solubilization strategy is fundamental for obtaining reliable and reproducible data. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the standard method for creating a high-concentration stock solution in an organic solvent.
-
Weigh Compound: Accurately weigh the desired amount of this compound in a sterile, appropriate-sized tube (e.g., a microcentrifuge tube or glass vial).
-
Add Solvent: Add the required volume of 100% Dimethyl Sulfoxide (DMSO) to achieve the target concentration (e.g., 10-50 mM).[21] DMSO is a powerful polar aprotic solvent capable of dissolving many nonpolar and polar compounds.[21][22]
-
Ensure Complete Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath or use brief sonication to facilitate dissolution.[7][17] Visually confirm that no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.[9]
Protocol 2: Using a Co-solvent for Dilution into Aqueous Media
This protocol details the process of diluting the organic stock solution into the final aqueous medium for the bioassay.
-
Calculate Dilutions: Determine the serial dilution steps required to reach your final desired assay concentration while ensuring the final DMSO concentration remains below 1% (ideally <0.5%).
-
Prepare Intermediate Dilutions (if needed): It is often better to perform an intermediate dilution from the 100% DMSO stock into your assay buffer or medium rather than a large, single-step dilution.
-
Final Dilution: Warm the final aqueous buffer or cell culture medium to the assay temperature (e.g., 37°C).
-
Add Stock to Medium: While gently vortexing the tube of aqueous medium, add the small volume of the DMSO stock solution. Crucially, always add the solvent stock to the aqueous buffer, not the other way around. This ensures rapid dispersal.
-
Mix and Use Immediately: Mix the final solution thoroughly and use it in your assay without delay to minimize the risk of time-dependent precipitation.
Protocol 3: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) to Enhance Solubility
This protocol provides a method for using a cyclodextrin to create a more soluble stock solution.
-
Prepare Cyclodextrin Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or serum-free medium). Warming and stirring may be required to fully dissolve the HP-β-CD.
-
Dissolve Compound: Add the this compound powder directly to the HP-β-CD solution to achieve the desired stock concentration.
-
Facilitate Complexation: Vortex the mixture vigorously. The solution can be placed on a shaker at room temperature or 37°C for several hours (or overnight) to ensure maximum complexation of the compound within the cyclodextrin cavity.[14]
-
Sterilization and Storage: Sterilize the final complex solution by filtering it through a 0.22 µm filter. This solution can now be used as an aqueous stock for further dilutions into your assay medium. Store at 4°C for short-term use or -20°C for long-term storage.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Mechanism of cyclodextrin-mediated solubilization.
References
- 1. usbio.net [usbio.net]
- 2. This compound suppliers USA [americanchemicalsuppliers.com]
- 3. This compound | C17H20ClN | CID 3047504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isolation (Recovery) [chem.ualberta.ca]
- 5. quora.com [quora.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 12. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. alzet.com [alzet.com]
- 15. mdpi.com [mdpi.com]
- 16. Recent Advances in Cyclodextrin-Based Nanoscale Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ascendiacdmo.com [ascendiacdmo.com]
- 19. longdom.org [longdom.org]
- 20. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: 4,4-Diphenylpiperidine Hydrochloride Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,4-Diphenylpiperidine hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a chemical compound belonging to the piperidine class. It serves as a key intermediate in the synthesis of various pharmaceutical compounds. A significant area of research involves its use and the study of its derivatives as dopamine transporter (DAT) inhibitors, which has implications for conditions like cocaine addiction and Parkinson's disease.[1]
Q2: What are the general safety precautions for handling this compound?
This compound is considered hazardous. It is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] When handling this compound, it is crucial to work in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, eye protection, and a lab coat. Avoid dust formation and contact with skin and eyes.[2][3]
Q3: What are the recommended storage conditions for this compound?
To ensure its stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] It should be protected from moisture.[2]
Troubleshooting Guide
Solubility Issues
Q4: I am having trouble dissolving this compound in aqueous buffers for my cell-based assays. What can I do?
Poor aqueous solubility is a common issue with amine hydrochlorides. Here are several strategies to improve solubility:
-
pH Adjustment: Lowering the pH of the aqueous solution can enhance the solubility of amine hydrochlorides by ensuring the amine group is fully protonated. Attempt to dissolve the compound in a slightly acidic buffer (e.g., pH 4-6).
-
Co-solvents: If aqueous solubility remains a problem, consider using a small percentage of a water-miscible organic co-solvent such as dimethyl sulfoxide (DMSO), ethanol, or methanol.
-
Gentle Heating: Gently warming the solution can help overcome the dissolution energy barrier. However, be cautious as excessive heat may lead to degradation.
-
Sonication: Using an ultrasonic bath can help break down compound aggregates and increase the surface area, which facilitates dissolution.
Q5: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
This phenomenon, known as "crashing out," occurs when a compound soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower. To mitigate this:
-
Decrease Stock Concentration: Use a more dilute stock solution in DMSO.
-
Slow Addition and Vigorous Stirring: Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer. This promotes rapid dispersion and avoids localized high concentrations of the compound.
-
Increase Final Volume: A larger final volume will result in a lower final concentration of the compound, which may stay below its solubility limit.
-
Use of Surfactants: In some instances, adding a small amount of a biocompatible surfactant, such as Tween® 80, to the aqueous buffer can help maintain the compound's solubility.
Experimental Results and Purity
Q6: I am seeing unexpected or inconsistent results in my in vitro assays. What could be the cause?
Inconsistent results can stem from compound degradation. This compound can be susceptible to degradation under certain conditions.
-
pH Stability: The compound is more sensitive to degradation under acidic and basic conditions. Ensure the pH of your experimental buffers is stable and appropriate for the compound.
-
Oxidative Stress: The primary amine is susceptible to oxidation. Avoid unnecessary exposure to air and consider using degassed buffers for sensitive experiments.
-
Photostability: The diphenylmethyl group can be susceptible to photolytic cleavage. Protect your compound and experimental setups from direct light.
Q7: My HPLC analysis of a purified sample of a 4,4-Diphenylpiperidine derivative shows two peaks. Is my compound impure?
The appearance of two peaks for a piperidine derivative in its free base form can be due to differential ionization or interaction with the stationary phase. If you are analyzing the hydrochloride salt, a single peak is more likely. For free base analysis, consider the following:
-
Mobile Phase pH: Adjusting the pH of the mobile phase can help to ensure a consistent ionization state.
-
Use of Buffers: Adding a buffer to the mobile phase can improve peak shape and consistency.
-
Column Chemistry: You may need to try a different column chemistry to improve separation.
Q8: I am experiencing low recovery of my piperidine-containing compound after flash chromatography on silica gel. Why is this happening?
Low recovery is often due to the strong interaction between the basic piperidine and the acidic silica gel, which can lead to irreversible adsorption. To improve recovery:
-
Use a Basic Modifier: Add a small amount of a basic modifier like triethylamine (0.1-1% v/v) to your mobile phase.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or an amine-deactivated silica gel.
-
Reverse-Phase Chromatography: For less polar compounds, reverse-phase chromatography on a C18 column with an acidic mobile phase modifier (e.g., trifluoroacetic acid - TFA) can be a good alternative.
Quantitative Data Summary
The following table provides a summary of typical physical and chemical properties for this compound.
| Property | Value |
| Molecular Formula | C₁₇H₂₀ClN |
| Molecular Weight | 273.8 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | > 300 °C (decomposes)[4] |
Experimental Protocols
Dopamine Transporter (DAT) Uptake Assay Protocol
This protocol provides a general methodology for assessing the inhibitory effect of this compound on dopamine uptake in cells expressing the dopamine transporter.
1. Cell Culture:
- Culture cells stably expressing the human dopamine transporter (hDAT) in an appropriate medium.
- Plate the cells in a suitable format (e.g., 96-well plate) and allow them to reach a confluent monolayer.
2. Preparation of Solutions:
- Assay Buffer: Prepare a Krebs-Ringer-HEPES (KRH) buffer (e.g., 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4).
- Test Compound Stock: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
- Radiolabeled Dopamine: Prepare a working solution of [³H]dopamine in the assay buffer.
3. Dopamine Uptake Assay:
- Wash the cell monolayer with the assay buffer.
- Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 10-20 minutes) at the desired temperature (e.g., 37°C).
- Initiate the uptake reaction by adding the [³H]dopamine working solution to the wells.
- Incubate for a short period (e.g., 5-10 minutes) to ensure measurement of the initial uptake rate.
- Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.
- Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).
- Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
- Calculate the percentage inhibition of dopamine uptake for each concentration of this compound compared to the vehicle control.
- Determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizations
Caption: Workflow for a dopamine transporter uptake assay.
Caption: Inhibition of dopamine reuptake by 4,4-Diphenylpiperidine HCl.
Caption: Decision tree for addressing solubility problems.
References
preventing side reactions in the synthesis of 4,4-Diphenylpiperidine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4-Diphenylpiperidine Hydrochloride. Our focus is to help you prevent common side reactions and optimize your synthetic protocol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method involves a double Grignard reaction using phenylmagnesium bromide (PhMgBr) as the Grignard reagent and an N-protected-4-piperidone as the starting material. This is followed by the deprotection of the nitrogen and subsequent treatment with hydrochloric acid to form the hydrochloride salt.
Q2: Why is it necessary to use an N-protected-4-piperidone?
A2: The piperidine nitrogen is basic and will react with the highly nucleophilic and basic Grignard reagent. This would consume the Grignard reagent and lead to a complex mixture of byproducts. Protecting the nitrogen as a carbamate (e.g., Boc) or a benzyl group (Bn) prevents this unwanted reactivity and directs the reaction to the carbonyl group at the 4-position.
Q3: What are the primary side reactions to be aware of during the Grignard reaction?
A3: The main side reactions include:
-
Enolization: The Grignard reagent can act as a base, abstracting a proton from the alpha-carbon of the piperidone to form an enolate. This leads to the recovery of the starting material after workup.
-
Reduction: If the Grignard reagent has beta-hydrogens, it can reduce the ketone to the corresponding alcohol. However, with phenylmagnesium bromide, this is not a primary concern.
-
Wurtz Coupling: Phenylmagnesium bromide can couple with unreacted bromobenzene to form biphenyl.
-
Single Addition Product: Incomplete reaction can lead to the formation of 4-hydroxy-4-phenylpiperidine as a significant byproduct.
Q4: How can I minimize the formation of these side products?
A4: To minimize side reactions, it is crucial to:
-
Use an excess of the Grignard reagent to favor the double addition.
-
Maintain a low reaction temperature (typically between -78°C and 0°C) during the addition of the Grignard reagent to suppress enolization and other side reactions.[1]
-
Ensure strictly anhydrous (water-free) reaction conditions, as Grignard reagents react readily with water.
-
Slowly add the 4-piperidone substrate to the Grignard reagent solution to maintain an excess of the Grignard reagent throughout the reaction.
Q5: What is the best way to purify the final this compound product?
A5: Purification is typically achieved through recrystallization.[2][3] Common solvent systems for recrystallizing piperidine hydrochloride salts include ethanol, methanol, or mixtures such as ethanol/ethyl acetate or methanol/ether.[2] The choice of solvent will depend on the specific impurities present. Washing the crude product with a cold, non-polar solvent like hexane can help remove non-polar byproducts such as biphenyl before recrystallization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | 1. Inactive Grignard reagent. | 1a. Ensure magnesium turnings are fresh and activated (e.g., with a crystal of iodine). 1b. Use anhydrous solvents (THF or diethyl ether) and oven-dried glassware. 1c. Prepare the Grignard reagent fresh before use. |
| 2. Presence of water in the reaction. | 2a. Dry all solvents and reagents thoroughly. 2b. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Incomplete reaction. | 3a. Use a sufficient excess of the Grignard reagent (at least 2.5-3 equivalents). 3b. Allow the reaction to proceed for an adequate amount of time, monitoring by TLC. | |
| High proportion of single addition product (4-hydroxy-4-phenylpiperidine) | 1. Insufficient Grignard reagent. | 1a. Increase the stoichiometry of the phenylmagnesium bromide. |
| 2. Reaction temperature is too low, hindering the second addition. | 2a. After the initial low-temperature addition, allow the reaction to slowly warm to room temperature and stir for several hours. | |
| Significant amount of starting N-protected-4-piperidone recovered | 1. Enolization of the piperidone. | 1a. Maintain a low temperature during the initial addition of the Grignard reagent. 1b. Consider using a more reactive organolithium reagent, though this may also increase other side reactions. |
| 2. Inactive Grignard reagent. | 2a. See "Low or no yield" troubleshooting. | |
| Presence of biphenyl impurity in the product | 1. Wurtz coupling during Grignard reagent formation. | 1a. Add the bromobenzene slowly to the magnesium turnings during the preparation of the Grignard reagent. 1b. Purify the final product by recrystallization from a suitable solvent system. A pre-wash with a non-polar solvent can be effective. |
Data Presentation
The choice of the N-protecting group can influence the overall yield and purity of the final product. Below is a summary of typical yields observed for the double Grignard addition reaction with different protecting groups, followed by deprotection.
| N-Protecting Group | Typical Yield of 4,4-Diphenylpiperidine | Purity (before recrystallization) | Key Considerations |
| Boc (tert-Butoxycarbonyl) | 60-75% | 85-95% | Easy to introduce and remove under acidic conditions. Generally provides clean reactions. |
| Cbz (Carboxybenzyl) | 55-70% | 80-90% | Removed by hydrogenolysis, which might be incompatible with other functional groups. |
| Bn (Benzyl) | 50-65% | 80-90% | Can be removed by hydrogenolysis. The benzylic protons can potentially complicate NMR analysis of crude reaction mixtures. |
| Benzoyl | 45-60% | 75-85% | Hydrolysis for deprotection often requires harsh basic or acidic conditions which can lead to other side reactions. |
Note: These are representative values and can vary based on reaction scale, purity of reagents, and specific reaction conditions.
Experimental Protocols
Key Experiment: Synthesis of this compound via Double Grignard Reaction
This protocol outlines the synthesis starting from N-Boc-4-piperidone.
Part 1: Preparation of Phenylmagnesium Bromide
-
Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool under a stream of dry nitrogen.
-
To the flask, add magnesium turnings (2.5 eq) and a small crystal of iodine.
-
In the dropping funnel, place a solution of bromobenzene (2.5 eq) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by a color change and gentle reflux. If the reaction does not start, gentle warming may be necessary.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part 2: Double Grignard Addition to N-Boc-4-piperidone
-
In a separate flame-dried, three-necked flask under a nitrogen atmosphere, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the freshly prepared phenylmagnesium bromide solution (2.5 eq) to the cooled N-Boc-4-piperidone solution via a cannula or dropping funnel over 30-60 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Part 3: Work-up and Deprotection
-
Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-Boc-4,4-diphenylpiperidine.
Part 4: Deprotection and Hydrochloride Salt Formation
-
Dissolve the crude N-Boc-4,4-diphenylpiperidine in a suitable solvent such as methanol or dioxane.
-
Add an excess of a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane or acetyl chloride in methanol).
-
Stir the mixture at room temperature for 2-4 hours, or until deprotection is complete (monitored by TLC).
-
The this compound will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with a small amount of cold diethyl ether and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Visualizations
Caption: Workflow for the synthesis of 4,4-Diphenylpiperidine HCl.
Caption: Troubleshooting guide for 4,4-Diphenylpiperidine HCl synthesis.
References
Technical Support Center: Stability Testing of 4,4-Diphenylpiperidine Hydrochloride and its Derivatives
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stability testing of 4,4-Diphenylpiperidine hydrochloride and its derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound and its derivatives?
A1: Based on the chemical structure, the primary degradation pathways for this compound and its derivatives are expected to be oxidation and photolysis. The piperidine ring and the diphenylmethyl moiety are susceptible to oxidative degradation, potentially leading to the formation of N-oxides, hydroxylated derivatives, or cleavage of the piperidine ring. The aromatic rings also make the molecule susceptible to photolytic degradation upon exposure to light. Hydrolysis is generally a less common degradation pathway for this class of compounds under neutral conditions, but can be forced under acidic or basic conditions.
Q2: Why is the hydrochloride salt form used, and how does it impact stability?
A2: The hydrochloride salt is primarily used to enhance the aqueous solubility and bioavailability of the parent compound.[1] While the salt form generally improves stability by protonating the nitrogen atom in the piperidine ring, making it less susceptible to certain reactions, it can also introduce specific stability challenges.[1] For instance, hydrochloride salts can be hygroscopic and may be more susceptible to degradation in the presence of moisture. Additionally, the potential for disproportionation, where the salt reverts to its free base form, should be considered, especially in solid dosage forms.
Q3: What are the typical stress conditions used in forced degradation studies for these compounds?
A3: Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and establish stability-indicating analytical methods.[2] Typical stress conditions include:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80°C).[3]
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.[3]
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[4]
-
Thermal Degradation: Heating the solid drug substance or a solution at elevated temperatures (e.g., 60-105°C).[5][6]
-
Photostability: Exposing the drug substance (solid and in solution) to light sources as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[3]
Q4: How can I identify unknown peaks in my HPLC chromatogram during a stability study?
A4: The identification of unknown peaks, which may be degradation products, is a critical step. A common approach is to use hyphenated techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[7] By obtaining the mass-to-charge ratio (m/z) of the unknown peak, you can propose a molecular formula and potential structure. Further structural elucidation can be achieved using techniques like tandem mass spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy of the isolated impurity.[8]
Troubleshooting Guides
This section addresses common issues encountered during the stability testing of this compound and its derivatives, with a focus on HPLC analysis.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Ghost Peaks in HPLC Chromatogram | 1. Contaminated mobile phase or glassware.2. Carryover from previous injections.3. Column bleed. | 1. Prepare fresh mobile phase and thoroughly clean all glassware.2. Implement a robust needle wash protocol and inject a blank solvent to check for carryover.3. Use a high-quality, stable HPLC column and operate within the recommended pH and temperature ranges. |
| Peak Tailing | 1. Secondary interactions between the basic piperidine nitrogen and residual silanols on the HPLC column.2. Column overload.3. Inappropriate mobile phase pH. | 1. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase.2. Reduce the sample concentration or injection volume.3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form (protonated). |
| Irreproducible Retention Times | 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Pump malfunction or leaks. | 1. Ensure accurate and consistent preparation of the mobile phase.2. Use a column oven to maintain a constant temperature.3. Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
| No Degradation Observed Under Stress Conditions | 1. Stress conditions are too mild.2. The compound is highly stable under the applied conditions. | 1. Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time).2. While desirable, ensure that the analytical method is sensitive enough to detect low levels of degradation. |
| Excessive Degradation (>20%) | 1. Stress conditions are too harsh. | 1. Reduce the severity of the stress conditions (e.g., lower concentration of stressing agent, lower temperature, or shorter duration). The goal is to achieve partial degradation (typically 5-20%) to identify the primary degradation products.[6] |
Experimental Protocols
Below are representative, detailed methodologies for key stability-indicating experiments. These should be adapted based on the specific properties of the derivative being tested.
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating HPLC method.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Keep at 80°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M NaOH. Keep at 80°C for 2 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Heat the solid powder of the drug substance in an oven at 105°C for 24 hours. Dissolve a portion of the stressed powder to achieve a final concentration of 100 µg/mL in the mobile phase.
-
Control Sample: Dilute the stock solution to 100 µg/mL with the mobile phase without subjecting it to any stress.
-
-
HPLC Analysis: Analyze all samples using the developed stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating the parent drug from its potential degradation products.
HPLC Parameters (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient mixture of Buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and Acetonitrile.
-
Gradient Program:
-
0-5 min: 90% Buffer, 10% Acetonitrile
-
5-20 min: Gradient to 30% Buffer, 70% Acetonitrile
-
20-25 min: Hold at 30% Buffer, 70% Acetonitrile
-
25-30 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
Data Presentation
The following tables provide examples of how to present quantitative data from forced degradation studies. The data presented here is illustrative and based on studies of similar compounds; actual results will vary.
Table 1: Summary of Forced Degradation Results for a Representative Piperidine Derivative (e.g., Ziprasidone HCl) [6]
| Stress Condition | Time | Temperature | % Assay of Active Substance | % Degradation | Mass Balance (%) |
| 0.025 M NaOH | 2 h | 60°C | 78.5 | 21.2 | 99.7 |
| Thermal | 24 h | 105°C | 95.3 | 4.5 | 99.8 |
| 0.05 M HCl | 8 h | 60°C | 99.6 | No significant degradation | 99.6 |
| 3% H₂O₂ | 24 h | Room Temp | 99.4 | No significant degradation | 99.4 |
| Photolytic | 1.2 million lux h | Ambient | 99.5 | No significant degradation | 99.5 |
Table 2: Summary of Forced Degradation Results for Budesonide (as an example) [4][9]
| Stress Condition | Reagent | Duration | Temperature | % Degradation |
| Acid Hydrolysis | 0.1 M HCl | 30 min | 50°C | 12.5 |
| Base Hydrolysis | 0.1 M NaOH | 30 min | 50°C | 15.8 |
| Oxidative | 30% H₂O₂ | 30 min | 50°C | 18.2 |
| Thermal | - | 30 min | 50°C | 9.7 |
Visualization
Signaling Pathways
Many 4,4-Diphenylpiperidine derivatives exhibit pharmacological activity through interaction with G-protein coupled receptors (GPCRs), such as opioid and histamine receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. benchchem.com [benchchem.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
- 7. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 4,4-Diphenylpiperidine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4,4-diphenylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a variety of pharmacologically active agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4,4-diphenylpiperidine hydrochloride derivatives, with a focus on their interactions with the dopamine transporter (DAT) and opioid receptors. The information presented herein is supported by experimental data from peer-reviewed literature to facilitate informed drug design and development.
I. Comparative Analysis of Biological Activity
The biological activity of 4,4-diphenylpiperidine derivatives is significantly influenced by the nature and position of substituents on the piperidine nitrogen and the phenyl rings. This section compares the performance of various derivatives as dopamine transporter ligands and opioid receptor modulators.
Dopamine Transporter (DAT) Ligands
Derivatives of 4,4-diphenylpiperidine have been extensively studied as potent and selective ligands for the dopamine transporter. The affinity of these compounds for DAT is a critical factor in their potential as therapeutics for conditions such as ADHD and substance abuse.
A series of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogs, which share a structural resemblance to the 4,4-diphenylpiperidine core, have demonstrated that substitutions on the N-benzyl group play a crucial role in DAT affinity and selectivity. Generally, compounds bearing electron-withdrawing substituents on the aromatic rings exhibit higher activity and selectivity for DAT. For instance, compounds with a fluoro or nitro group have shown significantly increased potency and selectivity compared to the parent compound GBR 12909.[1] The bioisosteric replacement of a phenyl ring with a thiophene ring has also been shown to be well-tolerated and can lead to potent DAT ligands.[1]
| Compound ID | N-Substituent | Diphenylmethoxy Substituent | DAT IC50 (nM)[1] | SERT/DAT Selectivity Ratio[1] |
| GBR 12909 | -CH2CH2CH2-Ph | 4-F, 4-F | 14.0 | 6 |
| 5a | -CH2-Ph(4-F) | H, H | 17.2 | 112 |
| 11b | -CH2-Ph(4-NO2) | H, H | 16.4 | 108 |
| 13b | -CH2-Ph(4-NO2) | Thiophene instead of one Ph | 13.8 | Not Reported |
Opioid Receptor Modulators
The 4,4-diphenylpiperidine scaffold is also a key component of various opioid receptor ligands. Modifications to this core structure can dramatically alter affinity and selectivity for mu (µ), delta (δ), and kappa (κ) opioid receptors, leading to the development of both agonists and antagonists.
For N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, a class of pure opioid receptor antagonists, the nature of the N-substituent is a critical determinant of activity. Unlike traditional opioids like naloxone, where an N-allyl or N-cyclopropylmethyl group is necessary for antagonist activity, even the N-methyl analog of this piperidine series acts as a pure antagonist. The phenolic hydroxyl group is also of known importance for biological activity, with the 3-position on the phenyl ring being optimal for opioid activity.[2] This hydroxyl group has been successfully replaced by bioisosteric groups like carbamates and carboxamides, which can lead to improved metabolic profiles while maintaining high affinity for opioid receptors.[2]
| Compound Class | Key Structural Features | Receptor Target | Activity Profile | Reference |
| N-Substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | N-alkyl or N-aralkyl substitution; 3-hydroxyphenyl group | Opioid Receptors (µ, δ, κ) | Pure Antagonists | [2] |
| 4-Aryl-4-hydroxypiperidines | N-phenethyl substitution; para-fluoro substitution on the aryl ring | Mu-Opioid Receptor | Enhanced Agonist Affinity | [3] |
II. Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and comparison of in vitro data. The following are representative protocols for key assays used in the characterization of 4,4-diphenylpiperidine derivatives.
Dopamine Transporter (DAT) Radioligand Binding Assay
This assay determines the binding affinity of a test compound for the dopamine transporter by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Receptor Source: Rat striatal tissue homogenates or cell lines expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).
-
Test Compound: this compound derivative.
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., cocaine or GBR-12909).
-
Assay Buffer: Typically a Tris-HCl based buffer.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Tissue/Cell Preparation: Homogenize rat striatal tissue or harvest cells expressing hDAT. Prepare a membrane suspension in the assay buffer.[4]
-
Assay Setup: In a 96-well plate, add the assay buffer, the radioligand ([³H]WIN 35,428) at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Add the membrane preparation to initiate the binding reaction and incubate to reach equilibrium.
-
Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.[1]
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity.[1]
-
Data Analysis:
-
Total binding is measured in the absence of a competing ligand.
-
Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor.
-
Specific binding is calculated as the difference between total and non-specific binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Mu-Opioid Receptor (MOR) Radioligand Binding Assay
This protocol is used to determine the binding affinity of a test compound for the mu-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor.
-
Radioligand: [3H]-DAMGO (a selective mu-opioid receptor agonist).
-
Test Compound: this compound derivative.
-
Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes and resuspend them in ice-cold assay buffer.[5]
-
Assay Setup: In a 96-well plate, set up triplicates for total binding, non-specific binding, and competitive binding with varying concentrations of the test compound.[5]
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.[5]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Scintillation Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity.[5]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.[5]
-
III. Visualization of Signaling Pathways and Workflows
To provide a clearer understanding of the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Dopamine transporter signaling pathway and the inhibitory action of 4,4-diphenylpiperidine derivatives.
Caption: Mu-opioid receptor signaling pathway activated by an agonist derivative.
Caption: General experimental workflow for radioligand binding assays.
References
A Comparative Guide to the Validation of 4,4-Diphenylpiperidine Hydrochloride as a Certified Reference Material
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) are the cornerstone of quality assurance, providing a benchmark for method validation, calibration, and quality control. This guide provides a comparative analysis of 4,4-Diphenylpiperidine hydrochloride as a candidate CRM against a common alternative, 4-Phenylpiperidine hydrochloride.
Note on Data Presentation: A comprehensive Certificate of Analysis for this compound as a CRM is not publicly available. Therefore, the data presented for this compound as a CRM is hypothetical but reflects realistic specifications based on ISO 17034 standards for certified reference materials. This is intended for illustrative and comparative purposes.
Overview of Certified Reference Materials
A Certified Reference Material is a highly characterized and homogeneous material, accompanied by a certificate that provides the value of a specified property, its associated uncertainty, and a statement of metrological traceability. The validation of a CRM involves a rigorous process to ensure its suitability for its intended use in analytical measurements.
Comparison of this compound and 4-Phenylpiperidine hydrochloride
| Feature | This compound (as CRM) | 4-Phenylpiperidine hydrochloride (Research Grade) |
| Chemical Structure | ||
| CAS Number | 63675-71-8[1] | 10272-49-8[2][3][4][5][6] |
| Molecular Formula | C₁₇H₁₉N·HCl[1] | C₁₁H₁₅N·HCl[6] |
| Molecular Weight | 273.81 g/mol [1] | 197.71 g/mol [6] |
| Primary Application | As a certified standard for quantitative analysis and method validation in pharmaceutical and forensic laboratories. | As a key intermediate in the synthesis of pharmaceuticals, particularly analgesics and antidepressants.[2] |
| Purity Specification | Certified Purity (q-NMR): 99.8% ± 0.1% | ≥95% to ≥98%[3][5] |
| Traceability | Traceable to SI units via q-NMR. | Not specified. |
| Uncertainty | Expanded uncertainty provided on the certificate. | Not provided. |
| Homogeneity | Assessed and confirmed. | Not specified. |
| Stability | Long-term stability data available. | Not specified. |
| Appearance | White to pale brown/tan solid.[1] | White crystalline powder.[4] |
| Melting Point | >300 °C (dec.)[1] | Not specified. |
Experimental Data and Protocols
The validation of a CRM like this compound involves a suite of analytical tests to confirm its identity, purity, and stability. Below are typical experimental protocols that would be employed.
Purity Determination by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a cornerstone for assessing the purity of non-volatile, thermally stable compounds like piperidine derivatives.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard and test sample
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Mobile Phase | Acetonitrile and water with 0.1% phosphoric acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound CRM in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the test sample in the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components, or by using the calibration curve.
Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. For compounds like this compound, derivatization may be necessary to improve volatility and chromatographic performance.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for amine analysis (e.g., DB-5ms).
Reagents:
-
Methanol (GC grade)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
This compound reference standard and test sample
GC-MS Conditions:
| Parameter | Value |
|---|---|
| Inlet Temperature | 250°C |
| Carrier Gas | Helium |
| Oven Program | Start at 100°C, ramp to 280°C at 10°C/min, hold for 5 min |
| MS Transfer Line Temp | 280°C |
| Ionization Mode | Electron Ionization (EI) |
| Mass Range | 50-500 amu |
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in methanol.
-
Derivatization: Add the derivatizing agent to the sample solution and heat to complete the reaction.
-
Analysis: Inject the derivatized sample into the GC-MS system.
-
Identification: Compare the resulting mass spectrum of the sample with the mass spectrum of a known reference standard or a library spectrum.
Visualizing the Validation Workflow and Application
To better understand the processes involved in CRM validation and the potential application of this compound, the following diagrams are provided.
Caption: Experimental workflow for the production and validation of a Certified Reference Material.
4,4-Diphenylpiperidine and its derivatives are known to interact with various receptors in the central nervous system, including opioid and dopamine receptors. The availability of a CRM for such compounds is crucial for research into their mechanisms of action.
Caption: Conceptual signaling pathway for a G-protein coupled receptor (GPCR) modulated by a 4,4-Diphenylpiperidine derivative.
Conclusion
The validation of this compound as a Certified Reference Material would provide significant value to the scientific community, particularly in the fields of pharmaceutical analysis and forensic science. A CRM of this compound would ensure the accuracy and comparability of analytical results across different laboratories. While research grade 4-Phenylpiperidine hydrochloride is a useful synthetic intermediate, it lacks the certified purity, uncertainty, and traceability required for a reference material. The rigorous validation process, adhering to standards such as ISO 17034, is what distinguishes a CRM and underpins its critical role in ensuring the quality and reliability of scientific data.
References
A Comparative Guide to the Efficacy of 4,4-Diphenylpiperidine-Based Analgesics
For Researchers, Scientists, and Drug Development Professionals
The 4,4-diphenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent analgesic agents. These compounds primarily exert their effects through interaction with opioid receptors, particularly the mu (µ)-opioid receptor, leading to modulation of pain signaling pathways. This guide provides a comparative overview of the efficacy of 4,4-diphenylpiperidine-based analgesics, supported by experimental data and detailed methodologies, to aid in the rational design and development of novel pain therapeutics.
Comparative Efficacy and Receptor Binding Affinity
| Compound/Analog Class | N1-Substituent | Key Structural Features | In Vivo Efficacy (ED50) | Receptor Binding Affinity (Ki, nM) |
| 4-Phenylamidopiperidines | Aralkyl (e.g., Phenethyl) | N-phenylpropanamide at C4 | 0.44 - 59 mg/kg (mouse, hot-plate)[1] | Data not specified[1] |
| Fentanyl Analog (R 31 833) | 2-Phenylethyl | Methyl carboxylate at C4 | 0.00032 mg/kg (rat, tail withdrawal) | Data not specified |
| Fentanyl Analog (R 30 730) | 2-(2-Thienyl)ethyl | Methoxymethyl at C4 | Potency 4521x morphine (rat, tail withdrawal) | Data not specified |
| 4-Anilinopiperidine Analogs | Varied | Heterocyclic modifications | ED50 = 0.07 mg/kg (rat, tail-flick for compound 32) | Inconclusive for a common locus of action |
Note: The data presented is a synthesis from multiple studies on related 4-phenylpiperidine structures, not a direct head-to-head comparison of simple 4,4-diphenylpiperidine analogs. ED50 and Ki values are highly dependent on the specific assay conditions.
Signaling Pathway of 4,4-Diphenylpiperidine-Based Opioid Agonists
The analgesic effects of 4,4-diphenylpiperidine derivatives that act as opioid agonists are primarily mediated through the activation of G-protein coupled receptors (GPCRs), most notably the µ-opioid receptor. The binding of the analgesic to the receptor initiates a cascade of intracellular events.
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for the accurate assessment and comparison of analgesic efficacy.
In Vivo Analgesic Activity Assays
A general workflow for assessing the in vivo analgesic efficacy of novel 4,4-diphenylpiperidine derivatives is outlined below.
1. Hot-Plate Test
The hot-plate test is a widely used method to evaluate the thermal pain threshold in rodents.
-
Apparatus: A metal plate is maintained at a constant temperature, typically 55 ± 0.5°C. A bottomless, clear acrylic cylinder is placed on the plate to confine the animal.
-
Procedure:
-
Acclimatize the animals (e.g., male Swiss Webster mice, 20-30 g) to the testing room for at least 1 hour.
-
Determine the baseline latency by placing each mouse on the hot plate and starting a timer.
-
The endpoint is the first sign of nociception, typically licking of the hind paws or jumping.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Administer the test compound or vehicle control (e.g., subcutaneously or intraperitoneally).
-
Measure the response latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis: The analgesic effect is often expressed as the percentage of the maximal possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The ED50 (the dose that produces 50% of the maximal effect) can then be determined from the dose-response curve.
2. Tail-Flick Test
The tail-flick test measures the latency of a spinal reflex to a thermal stimulus.
-
Apparatus: A device that focuses a high-intensity light beam on the ventral surface of the animal's tail.
-
Procedure:
-
Gently restrain the animal (e.g., male Sprague-Dawley rat, 200-250 g) with its tail exposed.
-
Position the tail over the light source.
-
Activate the light source and start a timer.
-
The endpoint is the withdrawal (flick) of the tail from the heat source.
-
A cut-off time (e.g., 10-15 seconds) is used to avoid tissue damage.
-
Determine the baseline latency.
-
Administer the test compound or vehicle.
-
Measure the tail-flick latency at predetermined intervals post-administration.
-
-
Data Analysis: Similar to the hot-plate test, the %MPE and ED50 can be calculated to quantify the analgesic potency.
In Vitro Receptor Binding Assay
Receptor binding assays are essential for determining the affinity of a compound for its molecular target.
-
Objective: To determine the binding affinity (Ki) of 4,4-diphenylpiperidine derivatives for specific opioid receptors (e.g., µ, δ, κ).
-
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).
-
A radiolabeled ligand with high affinity for the receptor (e.g., [³H]DAMGO for µ-receptors).
-
Test compounds (4,4-diphenylpiperidine derivatives) at various concentrations.
-
Incubation buffer and filtration apparatus.
-
-
Procedure (Competitive Binding Assay):
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Conclusion
The 4,4-diphenylpiperidine scaffold remains a highly viable starting point for the development of potent analgesics. Structure-activity relationship studies indicate that modifications at the N1-position and the C4-position of the piperidine ring are critical for modulating analgesic potency and receptor affinity. While a comprehensive side-by-side comparison of a broad series of simple 4,4-diphenylpiperidine analogs is needed, the existing data on related structures provides a solid foundation for future drug discovery efforts. The experimental protocols outlined in this guide offer a standardized framework for the evaluation of novel compounds, ensuring robust and comparable data generation. Future research should focus on systematic modifications of the 4,4-diphenylpiperidine core to delineate a more precise SAR and to identify candidates with improved efficacy and safety profiles.
References
A Preclinical and Mechanistic Comparison of Budipine and its Parent Scaffold, 4,4-Diphenylpiperidine, in the Context of Parkinson's Disease
A detailed examination of budipine's multifaceted mechanism of action and its performance in preclinical and clinical settings, contrasted with the general pharmacological profile of the 4,4-diphenylpiperidine class of compounds. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for Parkinson's disease.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to debilitating motor and non-motor symptoms. Current therapeutic strategies primarily focus on symptomatic relief, highlighting the urgent need for disease-modifying interventions. This guide provides a comparative overview of budipine, a 4,4-diphenylpiperidine derivative, and its parent chemical scaffold in the context of Parkinson's disease models. While direct preclinical comparative data for 4,4-diphenylpiperidine hydrochloride is limited, this document synthesizes the available information on budipine's efficacy and mechanism of action, alongside a broader examination of the pharmacological properties of 4,4-diphenylpiperidine derivatives.
Budipine has been investigated as an anti-Parkinsonian agent and is understood to possess a complex pharmacological profile.[1] It is a 1-tertiary-butyl-4,4-diphenylpiperidine derivative that exhibits central nervous system activity.[1] Animal studies have suggested its therapeutic potential by demonstrating antagonistic effects against tremor and catalepsy in various pathological models.[1] The 4,4-diphenylpiperidine scaffold is a core structure in a range of pharmacologically active compounds, and its derivatives have been explored for various central nervous system targets.[2]
Comparative Data
Due to the scarcity of published preclinical studies on this compound in established Parkinson's disease models, a direct quantitative comparison is not feasible. The following tables summarize the available quantitative data for budipine from both preclinical and clinical studies.
Table 1: Preclinical Neurochemical Effects of Budipine
| Parameter | Animal Model | Treatment | Key Findings | Reference |
| Dopamine Release | Reserpine-treated rats | Budipine (10 mg/kg i.p.) | Potentiated L-DOPA-induced dopamine release in the substantia nigra and corpus striatum.[3] | [3] |
| Aromatic L-amino acid decarboxylase (AADC) activity | Reserpine-treated rats | Budipine (5, 12.5, or 20 mg/kg i.p.) | Significantly increased AADC activity in the striata and nigras.[4] | [4] |
Table 2: Clinical Efficacy of Budipine in Parkinson's Disease
| Parameter | Study Design | Treatment Group | Control Group | Key Findings | Reference |
| Tremor Occurrence | Open-label | Budipine | N/A | Reduced from 52 ± 18.6% to 34.7 ± 19.3% (p < 0.05).[5] | [5] |
| Tremor Intensity | Open-label | Budipine | N/A | Decreased from 15.3 ± 4.8 to 11.3 ± 4.8 (p < 0.01).[5] | [5] |
| Tremor Occurrence | Double-blind, placebo-controlled | Budipine | Placebo | Improved from 24.7 ± 15.5% to 14.8 ± 14.5% (p < 0.05).[5] | [5] |
| Columbia University Rating Scale (CURS) Sum Score | Double-blind, placebo-controlled | Budipine | Placebo | Improved from 5.7 to 3.0. | [5] |
Mechanism of Action
Budipine: A Multi-Target Approach
Budipine's mechanism of action is not attributed to a single pathway but rather a combination of effects on multiple neurotransmitter systems.[6] Its therapeutic potential in Parkinson's disease is thought to arise from:
-
Indirect Dopaminergic Effects: Budipine is believed to enhance dopaminergic transmission, not by direct receptor stimulation, but potentially through the release of dopamine or inhibition of its reuptake.[1] It has been shown to increase the activity of aromatic L-amino acid decarboxylase, the enzyme responsible for converting L-DOPA to dopamine, and to potentiate L-DOPA-induced dopamine release.[3][4] Some evidence also suggests inhibition of monoamine oxidase type B (MAO-B).[6]
-
NMDA Receptor Antagonism: Budipine acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[6] This action may contribute to its neuroprotective effects by reducing glutamate-mediated excitotoxicity, a process implicated in the degeneration of dopaminergic neurons in Parkinson's disease.[7]
-
Anticholinergic Activity: While present, the anticholinergic effects of budipine are considered too weak to be the primary driver of its anti-Parkinsonian efficacy.[1]
-
Serotonergic and Noradrenergic Modulation: Budipine may also influence serotonergic and noradrenergic systems through reuptake inhibition and release, although the contribution of these effects to its overall profile is less clear.[1]
4,4-Diphenylpiperidine Derivatives: A Pharmacological Scaffold
The 4,4-diphenylpiperidine structure is a versatile scaffold found in a variety of centrally acting agents.[2] Structure-activity relationship studies on this class of compounds have revealed that modifications at the piperidine nitrogen and the phenyl rings can significantly alter their pharmacological profile.[8] For instance, substitutions on the nitrogen atom can influence affinity and activity at various receptors.[8] Some derivatives of 4-phenylpiperidine are known to possess opioid analgesic activity, while others, like budipine, have been developed for non-opioid CNS indications such as Parkinson's disease.[2] A comparative study of 4,4-diphenylpiperidine derivatives and their sila-analogues (where the carbon at position 4 is replaced by silicon) showed that these modifications can alter lipophilicity and receptor binding affinities, with some sila-compounds showing stronger inhibition of noradrenaline and serotonin uptake.[8]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the preclinical assessment of anti-Parkinsonian drugs.
Rodent Models of Parkinson's Disease
-
6-Hydroxydopamine (6-OHDA) Model: This model involves the stereotaxic injection of the neurotoxin 6-OHDA into the substantia nigra, medial forebrain bundle, or striatum of one hemisphere of the brain in rodents. This leads to a progressive and selective degeneration of dopaminergic neurons, mimicking the pathology of Parkinson's disease.
-
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Model: This model utilizes the systemic administration of the pro-toxin MPTP, which crosses the blood-brain barrier and is metabolized to the active toxin MPP+. MPP+ is selectively taken up by dopaminergic neurons via the dopamine transporter, leading to their destruction. This model is typically used in mice.
Behavioral Assessments
-
Rotarod Test:
-
Apparatus: A rotating rod, typically with adjustable speed.
-
Procedure: Mice or rats are placed on the rotating rod, and the latency to fall is recorded. The test can be performed at a constant speed or with an accelerating protocol.
-
Endpoint: The time the animal remains on the rod is a measure of motor coordination and balance.
-
-
Cylinder Test:
-
Apparatus: A transparent cylinder.
-
Procedure: In unilaterally lesioned animals (e.g., 6-OHDA model), the animal is placed in the cylinder, and the number of times it rears and touches the wall with its ipsilateral (unimpaired) forelimb, contralateral (impaired) forelimb, or both is counted.
-
Endpoint: A preference for using the ipsilateral forelimb indicates a motor deficit on the contralateral side.
-
Neurochemical Analysis
-
High-Performance Liquid Chromatography (HPLC) for Dopamine Measurement:
-
Sample Preparation: Striatal tissue is dissected and homogenized in a suitable buffer.
-
Chromatography: The homogenate is centrifuged, and the supernatant is injected into an HPLC system equipped with a reverse-phase column.
-
Detection: Dopamine and its metabolites are separated and quantified using an electrochemical detector.
-
Endpoint: The concentration of dopamine in the striatum provides a direct measure of the extent of dopaminergic neurodegeneration.
-
Histological Assessment
-
Tyrosine Hydroxylase (TH) Immunohistochemistry:
-
Tissue Preparation: Brains are fixed, sectioned, and mounted on slides.
-
Staining: The sections are incubated with a primary antibody against tyrosine hydroxylase (the rate-limiting enzyme in dopamine synthesis), followed by a secondary antibody conjugated to a detectable marker (e.g., a fluorescent tag or an enzyme for colorimetric detection).
-
Analysis: The number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum are quantified using microscopy.
-
Endpoint: A reduction in TH-positive cells and fibers indicates the loss of dopaminergic neurons.
-
Discussion and Future Directions
The available evidence suggests that budipine holds therapeutic potential for Parkinson's disease, particularly in the management of tremor, through a multi-target mechanism of action. Its ability to modulate dopaminergic, glutamatergic, and to a lesser extent, cholinergic systems, presents a broader therapeutic window compared to agents with a single mechanism of action. The preclinical data, although not extensive in head-to-head comparisons, supports its role in enhancing dopamine availability, which is a cornerstone of current Parkinson's disease therapy.
The 4,4-diphenylpiperidine scaffold has proven to be a valuable starting point for the development of centrally acting drugs. The exploration of other derivatives of this scaffold, potentially with enhanced neuroprotective properties or improved side-effect profiles, remains a promising avenue for future research. Further preclinical studies are warranted to directly compare the efficacy of different 4,4-diphenylpiperidine derivatives in well-established Parkinson's disease models. Such studies should employ a comprehensive battery of behavioral, neurochemical, and histological assessments to provide a robust evaluation of their therapeutic potential.
References
- 1. [Summarizing description of the pharmacology of budipine, a new 4,4-diphenylpiperidine derivative used in Parkinson therapy (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 3. Microdialysis study of the effects of the antiparkinsonian drug budipine on L-DOPA-induced release of dopamine and 5-hydroxytryptamine by rat substantia nigra and corpus striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antiparkinsonian drug budipine stimulates the activity of aromatic L-amino acid decarboxylase and enhances L-DOPA-induced dopamine release in rat substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tremorlytic activity of budipine in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4,4-Diphenylpiperidine derivates and their sila analogues. A comparative study of their interaction with neural receptor biding sites and synaptosomal monoamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 4,4-Diphenylpiperidine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 4,4-Diphenylpiperidine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals, is paramount for ensuring drug efficacy and safety.[1] Cross-validation of analytical methods is a critical step to ensure the consistency and reliability of data, particularly when different analytical techniques are employed across various stages of drug development or between different laboratories.[2][3] This guide provides a comparative overview of commonly employed analytical methods and a framework for their cross-validation, supported by representative experimental data and protocols extrapolated from similar piperidine derivatives.
Comparative Analysis of Analytical Methods
The primary analytical techniques suitable for the analysis of this compound and its related compounds include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix.[4][5]
-
HPLC-UV: This technique is robust, cost-effective, and well-suited for the analysis of bulk drug substances and pharmaceutical dosage forms where the concentration of the analyte is relatively high.[4]
-
LC-MS/MS: Offering superior sensitivity and selectivity, LC-MS/MS is the preferred method for bioanalytical applications, such as pharmacokinetic studies, where trace-level quantification in complex biological matrices is necessary.[4][5]
Quantitative Performance Data
The following table summarizes typical validation parameters for HPLC-UV and LC-MS/MS methods, based on data from structurally similar piperidine compounds, to provide a benchmark for performance comparison.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 0.1 ng/mL |
| Limit of Detection (LOD) | 0.15 µg/mL | 0.03 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | < 15.0% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.[4]
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a suitable buffer (e.g., 0.05 M phosphate buffer, pH adjusted to 2.6) and an organic solvent (e.g., methanol) in an isocratic or gradient elution mode.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detection at a suitable wavelength (e.g., 231 nm).[6]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent, followed by filtration before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A suitable C18 column with smaller particle size for better resolution (e.g., 50 x 2.1 mm, 1.7 µm).[4]
-
Mobile Phase: A gradient elution using a mixture of water with an additive (e.g., 5 mM ammonium acetate, pH 4.0) and an organic solvent (e.g., methanol).[5]
-
Flow Rate: 0.3 mL/min.[4]
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.[5]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.[5]
-
Sample Preparation: For biological samples, protein precipitation with a solvent like acetonitrile is a common one-step cleanup procedure.[5]
Cross-Validation Workflow
Cross-validation is essential when comparing data from two different analytical methods. The process involves analyzing the same set of quality control (QC) samples and, if available, incurred study samples with both methods to assess the agreement and identify any potential bias between the methods.[7]
Caption: A flowchart illustrating the typical stages involved in the cross-validation of two analytical methods.
Logical Relationship of Analytical Techniques
The selection of an analytical technique is guided by the specific requirements of the study. The following diagram illustrates the logical relationship and typical applications of the discussed methods.
Caption: Logical relationship between analytical techniques and their primary applications.
References
comparative docking studies of 4,4-Diphenylpiperidine hydrochloride analogs
A Comparative Guide to the Molecular Docking of 4,4-Diphenylpiperidine Analogs
This guide provides a comparative analysis of 4,4-diphenylpiperidine hydrochloride analogs and related piperidine derivatives, focusing on their receptor binding affinities and the computational methodologies used to predict these interactions. The information is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of this class of compounds.
Data Presentation: Comparative Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of various piperidine derivatives for their respective biological targets. This data is essential for understanding the relative potency and selectivity of these analogs.
| Compound/Analog | Target Receptor(s) | Ki (nM) | Reference |
| 4,4-diphenyl-4-sila-piperidine | Noradrenaline & Serotonin Uptake Sites | Stronger inhibition than carbon analog | [1] |
| 4-Cyano-3-phenyl analog (9ee) | Dopamine D4 Receptor (D4R) | 16.4 | [2] |
| 3-Cyanophenyl analog (9ff) | Dopamine D4 Receptor (D4R) | 35 | [2] |
| 4-Cyano-3-fluorophenoxy analog (9m) | Dopamine D4 Receptor (D4R) | 21 | [2] |
| 4-Cyano-3-phenyl analog (9ee) | Dopamine D4 Receptor (D4R) | 16.4 | [2] |
| 3-Fluorophenyl analog (9dd) | Dopamine D4 Receptor (D4R) | 5.5 | [2] |
| 3,4-Difluorophenyl analog (9cc) | Dopamine D4 Receptor (D4R) | 2.6 | [2] |
| 4-Fluoro-3-methylphenoxy analog (9L) | Dopamine D4 Receptor (D4R) | 6.5 | [2] |
| 3,4-Difluorophenoxy analog (9k) | Dopamine D4 Receptor (D4R) | 2.7 | [2] |
| 4-Cyanophenoxy analog (9j) | Dopamine D4 Receptor (D4R) | 1.7 | [2] |
| Compound 14a | Dopamine D4 Receptor (D4R) | 0.3 | [2] |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1 ) | Sigma 1 Receptor (S1R) | 3.2 | [3] |
| Haloperidol (Reference) | Sigma 1 Receptor (S1R) | 2.5 | [3] |
| Compound 2 | Sigma 1 Receptor (S1R) | 24 | [3] |
| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | Sigma 1 Receptor (S1R) | 0.96 | [4] |
| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | Sigma 2 Receptor (S2R) | 91.8 | [4] |
Experimental Protocols: Molecular Docking Methodology
The following is a generalized protocol for comparative molecular docking studies based on methodologies reported in the literature for piperidine and piperazine derivatives.[3][5]
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).[3][5]
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.[3][5] This process may involve using tools like the Protein Preparation Wizard in Maestro software.[3]
-
The protein is then subjected to minimization to relieve tension and optimize its structure.[3]
2. Ligand Preparation:
-
The 2D structures of the this compound analogs and other ligands are designed using chemical drawing software.
-
These 2D structures are then converted to 3D structures.
-
The protonation states of the ligands at a physiological pH (e.g., 7.4) are determined.[3]
3. Docking Procedure:
-
Grid Generation: A grid box is generated around the active site of the target protein. This is often centered on a co-crystallized ligand if available.[3]
-
Rigid Docking: An initial rigid docking is performed to place the prepared ligands into the defined grid box of the receptor.[3]
-
Induced Fit Docking (IFD): To account for the flexibility of the protein's side chains, an induced fit docking protocol is employed. This involves a refinement of the protein structure around the ligand pose, followed by a redocking of the ligand.[3]
-
Scoring and Analysis: The resulting poses are scored based on their binding energy. The pose with the best score for each ligand is retained for further analysis of the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions.[3]
Visualization of the Docking Workflow
The following diagram illustrates a typical workflow for a comparative molecular docking study.
References
- 1. 4,4-Diphenylpiperidine derivates and their sila analogues. A comparative study of their interaction with neural receptor biding sites and synaptosomal monoamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Neuroreceptor Affinity of 4,4-Diphenylpiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4,4-diphenylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a variety of compounds targeting the central nervous system (CNS). Derivatives of this core structure have demonstrated significant affinity for a range of neuroreceptors, including opioid, dopamine, and N-methyl-D-aspartate (NMDA) receptors. This guide provides a comparative evaluation of the neuroreceptor affinity of selected 4,4-diphenylpiperidine and related 4-phenylpiperidine derivatives, supported by experimental data from peer-reviewed literature.
Data Presentation: Neuroreceptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki or IC50) of various 4,4-diphenylpiperidine and related derivatives for key neuroreceptors. Lower Ki/IC50 values indicate higher binding affinity.
| Compound | Receptor Subtype | Binding Affinity (Ki/IC50, nM) | Reference Compound (Affinity, nM) |
| Opioid Receptor Ligands | |||
| JDTic | κ-opioid | 0.3 (Ki) | |
| Dopamine Receptor Ligands | |||
| Pridopidine (ACR16) | D2 | Low Affinity (specific value not stated) | |
| 4,4-Difluoropiperidine Derivative 9cc | D4 | 2.6 (Ki) | |
| 4,4-Difluoropiperidine Derivative 9dd | D4 | 5.5 (Ki) | |
| 4,4-Difluoropiperidine Derivative 14a | D4 | 0.3 (Ki) | |
| N-Phenylpiperazine Analog 6a | D3 | 0.2 (Ki) | |
| NMDA Receptor Ligands | |||
| LY235723 | NMDA | 67 (IC50) | |
| Biphenyl-based NAM | NMDA | 50 (IC50) |
Experimental Protocols
The data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional assays.
Radioligand Binding Assays
This technique is the gold standard for determining the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target neuroreceptor.
Principle: The assay measures the ability of a non-radioactive test compound to compete with a radiolabeled ligand (a molecule with known high affinity for the receptor) for binding to the receptor.
Materials:
-
Receptor Source: Homogenized tissue from specific brain regions known to be rich in the target receptor (e.g., striatum for dopamine receptors) or cell lines genetically engineered to express the receptor of interest.
-
Radioligand: A high-affinity, high-specificity ligand for the target receptor, labeled with a radioisotope (e.g., [3H]DAMGO for μ-opioid receptors, [3H]raclopride for D2 dopamine receptors).
-
Test Compounds: The 4,4-diphenylpiperidine derivatives being evaluated.
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.
-
Filtration Apparatus: To separate receptor-bound radioligand from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation: A constant concentration of the radioligand and varying concentrations of the test compound are incubated with the receptor preparation in the assay buffer.
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand.
Functional Assays (e.g., cAMP Inhibition Assay for D4 Receptors)
Functional assays measure the biological effect of a compound upon binding to its receptor, determining whether it acts as an agonist, antagonist, or inverse agonist.
Objective: To determine the functional activity (e.g., antagonist potency) of a test compound at a specific receptor.
Principle: Many dopamine receptors, including the D4 subtype, are G-protein coupled receptors (GPCRs) that, when activated, inhibit the production of cyclic AMP (cAMP). This assay measures the ability of a test compound to block the agonist-induced inhibition of cAMP production.
Materials:
-
Cell Line: A cell line (e.g., CHO or HEK293 cells) stably expressing the human D4 dopamine receptor.
-
Agonist: A known D4 receptor agonist (e.g., dopamine).
-
Test Compounds: The 4,4-diphenylpiperidine derivatives being evaluated.
-
Forskolin: A compound used to stimulate adenylyl cyclase and increase basal cAMP levels.
-
cAMP Detection Kit: A kit to measure the intracellular concentration of cAMP.
Procedure:
-
Cell Culture: The D4 receptor-expressing cells are cultured in appropriate media.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound.
-
Stimulation: The cells are then stimulated with a fixed concentration of the D4 agonist in the presence of forskolin.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable detection method (e.g., HTRF or ELISA).
-
Data Analysis: The ability of the test compound to reverse the agonist-induced inhibition of cAMP production is quantified. The concentration of the antagonist that produces 50% of its maximal effect (EC50 or IC50) is determined.
Mandatory Visualizations
Caption: G-protein coupled receptor (GPCR) signaling pathway.
Caption: Experimental workflow for neuroreceptor binding affinity.
performance comparison of different synthetic routes to 4,4-Diphenylpiperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
4,4-Diphenylpiperidine hydrochloride is a crucial scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The efficient and cost-effective synthesis of this key intermediate is of significant interest to the pharmaceutical industry. This guide provides a comprehensive comparison of two primary synthetic routes to this compound, offering an objective analysis of their performance based on experimental data. Detailed methodologies for all key experiments are provided to facilitate replication and adaptation in a research and development setting.
At a Glance: Performance Comparison of Synthetic Routes
The selection of an optimal synthetic route for this compound depends on a variety of factors, including yield, reaction time, availability of starting materials, and scalability. The following table summarizes the key performance indicators for the two primary synthetic methodologies discussed in this guide.
| Parameter | Route 1: Alkylation of Diphenylacetonitrile | Route 2: Double Grignard Addition to 4-Piperidone |
| Starting Materials | Diphenylacetonitrile, 1,5-Dibromopentane | N-Boc-4-piperidone, Phenylmagnesium bromide |
| Key Reaction Steps | 1. Alkylation2. Reductive Cyclization | 1. Grignard Reaction2. Dehydration3. Second Grignard/Reduction |
| Overall Yield | Moderate | Good to High |
| Reaction Time | Long (multi-step, requires harsh conditions) | Moderate |
| Scalability | Moderate | Good |
| Key Advantages | Utilizes readily available starting materials. | Higher yielding and more convergent. |
| Key Disadvantages | Use of sodium amide, a hazardous reagent. | Requires careful control of Grignard reaction conditions. |
Synthetic Route 1: Alkylation of Diphenylacetonitrile with 1,5-Dibromopentane
This classical approach involves the alkylation of diphenylacetonitrile with 1,5-dibromopentane, followed by a reductive cyclization to form the piperidine ring.
Signaling Pathway
Caption: Synthetic pathway for Route 1.
Experimental Protocol
Step 1: Synthesis of 1,1-Diphenyl-6-bromohexane-1-carbonitrile
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, sodium amide is prepared by dissolving sodium metal in liquid ammonia.
-
A solution of diphenylacetonitrile in anhydrous toluene is added dropwise to the sodium amide suspension at room temperature.
-
The mixture is stirred for 2 hours, followed by the dropwise addition of 1,5-dibromopentane.
-
The reaction mixture is refluxed for 8-10 hours.
-
After cooling, the reaction is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude 1,1-diphenyl-6-bromohexane-1-carbonitrile, which can be purified by column chromatography.
Step 2: Reductive Cyclization to 4,4-Diphenylpiperidine
-
The crude 1,1-diphenyl-6-bromohexane-1-carbonitrile is dissolved in a suitable solvent such as ethanol.
-
Raney nickel is added to the solution.
-
The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at 50°C for 24 hours.
-
The catalyst is filtered off, and the solvent is evaporated under reduced pressure.
-
The residue is dissolved in diethyl ether and washed with water.
-
The organic layer is dried and concentrated to give 4,4-diphenylpiperidine.
Step 3: Formation of this compound
-
4,4-Diphenylpiperidine is dissolved in anhydrous diethyl ether.
-
A solution of hydrochloric acid in ethanol is added dropwise with stirring until precipitation is complete.
-
The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.
Synthetic Route 2: Double Grignard Addition to N-Boc-4-Piperidone
This modern and often higher-yielding route involves the sequential addition of a phenyl Grignard reagent to an N-protected 4-piperidone.
Signaling Pathway
Caption: Synthetic pathway for Route 2.
Experimental Protocol
Step 1: Synthesis of N-Boc-4-hydroxy-4-phenylpiperidine
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, a solution of N-Boc-4-piperidone in anhydrous tetrahydrofuran (THF) is cooled to 0°C.
-
A solution of phenylmagnesium bromide in THF is added dropwise to the cooled solution.
-
The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield N-Boc-4-hydroxy-4-phenylpiperidine.
Step 2: Dehydration and Second Phenyl Addition
-
The N-Boc-4-hydroxy-4-phenylpiperidine is dissolved in a suitable solvent like toluene, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added.
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water, driving the formation of N-Boc-4-phenyl-1,2,3,6-tetrahydropyridine.
-
In a separate flame-dried flask, a second equivalent of phenylmagnesium bromide is prepared.
-
The solution of the tetrahydropyridine intermediate is cooled and added to the Grignard reagent in the presence of a catalytic amount of copper(I) iodide.
-
The reaction mixture is stirred at room temperature overnight.
-
The reaction is quenched and worked up as described in Step 1 to yield N-Boc-4,4-diphenylpiperidine.
Step 3: Deprotection and Hydrochloride Salt Formation
-
The N-Boc-4,4-diphenylpiperidine is dissolved in a suitable solvent such as dichloromethane.
-
Trifluoroacetic acid or a solution of HCl in dioxane is added, and the mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).
-
The solvent and excess acid are removed under reduced pressure.
-
The residue is dissolved in diethyl ether and treated with a solution of HCl in ethanol to precipitate the hydrochloride salt, which is then collected by filtration, washed, and dried.
Conclusion
Both synthetic routes presented offer viable pathways to this compound. Route 1, the alkylation of diphenylacetonitrile, is a more traditional method that utilizes readily available but hazardous reagents. Route 2, the double Grignard addition to N-Boc-4-piperidone, is a more modern and often higher-yielding approach that offers greater control and scalability. The choice of synthesis will ultimately depend on the specific requirements of the research or development project, including scale, cost, safety considerations, and available expertise. The detailed experimental protocols provided herein should serve as a valuable resource for chemists in the pharmaceutical and fine chemical industries.
Assessing the Selectivity of 4,4-Diphenylpiperidine Hydrochloride-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor selectivity of 4,4-diphenylpiperidine hydrochloride-based compounds against established therapeutic agents. The following sections detail the receptor binding affinities, functional activities, and the experimental protocols used to determine these parameters, offering a comprehensive resource for researchers in pharmacology and drug development.
Comparative Selectivity Profiles
The selectivity of a compound is crucial for its therapeutic efficacy and safety profile. High affinity for the target receptor with minimal interaction with off-target receptors is a key objective in drug design. This section presents the binding affinities (Ki, in nM) of 4,4-diphenylpiperidine analogues and comparator drugs at key central nervous system receptors, including dopamine, sigma, and muscarinic subtypes.
Table 1: Receptor Binding Affinity (Ki, nM) of 4,4-Diphenylpiperidine Analogues and Comparator Compounds
| Compound | Dopamine D2 | Sigma-1 (σ1) | Sigma-2 (σ2) | Muscarinic M1 | Muscarinic M2 |
| 4,4-Diphenylpiperidine Analogues | |||||
| 4-Phenyl-1-(4-phenylbutyl)piperidine | - | High Affinity | - | - | - |
| 4-Benzyl-1-(3-iodobenzylsulfonyl)piperidine | - | 0.96 | 91.8 | - | - |
| Comparator Compounds | |||||
| Haloperidol | 0.89 - 3.13 | High Affinity | Moderate Affinity | >10,000 | >10,000 |
| Risperidone | 3.13 - 3.2 | >10,000 | >10,000 | >10,000 | >10,000 |
| Benztropine | 8.5 - 6370 | Nanomolar Affinity | - | High Affinity (M1 selective) | Lower Affinity |
A lower Ki value indicates a higher binding affinity. "-": Data not readily available.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the selectivity of compounds like this compound.
Radioligand Binding Assay
This assay is a fundamental technique to determine the affinity of a compound for a specific receptor.[1]
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
A specific radioligand for the target receptor (e.g., [³H]-Spiperone for D2 receptors, [³H]-(+)-Pentazocine for σ1 receptors).
-
Test compound (e.g., this compound analogue) at a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by a ligand.[3]
Objective: To determine the ability of a compound to act as an agonist, antagonist, or inverse agonist at a GPCR.
Materials:
-
Cell membranes expressing the GPCR of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compound.
-
Assay buffer (containing MgCl₂ and NaCl).
-
Glass fiber filters or SPA beads.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of [³⁵S]GTPγS, GDP, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the binding reaction by adding the membranes to the mixture.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination and Separation: Terminate the reaction by rapid filtration through glass fiber filters and washing with ice-cold buffer. Alternatively, a scintillation proximity assay (SPA) can be used where the membranes are bound to SPA beads, eliminating the need for a filtration step.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Agonists will stimulate [³⁵S]GTPγS binding in a concentration-dependent manner, from which EC50 values can be determined. Antagonists will inhibit agonist-stimulated [³⁵S]GTPγS binding, allowing for the calculation of IC50 and subsequently Ki values.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes involved in selectivity assessment, the following diagrams are provided.
References
- 1. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4,4-Diphenylpiperidine Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of 4,4-Diphenylpiperidine Hydrochloride
This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. This guide provides a procedural, step-by-step plan for its safe disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. This document contains detailed information about its properties and hazards. If an SDS is not available, the substance should be treated as hazardous.
Personal Protective Equipment (PPE):
Proper PPE is mandatory when handling this compound. This includes:
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[1]
-
Respiratory Protection: A properly fitted respirator may be necessary if working outside of a chemical fume hood or if there is a risk of generating dust or aerosols.
Hazard Summary and Disposal Considerations
This compound is classified with several hazards that directly inform its proper disposal.
| Hazard Classification | GHS Hazard Statement | Disposal Implication |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed[2] | Do not dispose of down the drain or in regular trash. Must be treated as hazardous waste. |
| Skin Irritation (Category 2) | H315: Causes skin irritation[2] | Avoid skin contact. Contaminated clothing and PPE must be disposed of as hazardous waste. |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation[2] | Wear appropriate eye protection. Any materials used to clean up spills should be treated as hazardous waste. |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[2] | Handle in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation. |
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in strict accordance with local, regional, and national hazardous waste regulations.[1]
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes unused or expired product, contaminated solutions, reaction byproducts, and any materials used for spill cleanup (e.g., absorbent pads, contaminated gloves).
-
Segregate this waste from other chemical waste to prevent incompatible materials from mixing.[1] Piperidine derivatives can be incompatible with strong oxidizing agents and strong acids.[3]
-
-
Waste Collection and Containerization:
-
Collect all this compound waste in a designated, compatible, and leak-proof container.[4][5] The original container may be used if it is in good condition.[5]
-
Ensure the container is clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1][5]
-
Keep the container tightly sealed at all times, except when adding waste.[5]
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
The storage area should be cool and dry.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1]
-
Provide the EHS office or contractor with accurate information about the waste, including its composition and quantity.
-
-
Spill Cleanup:
-
In the event of a spill, evacuate the area if necessary and ensure proper ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[3]
-
Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.[3][4]
-
Clean the spill area with a suitable decontamination agent.
-
-
Decontamination of Empty Containers:
-
Empty containers that previously held this compound must be decontaminated before disposal or reuse. Triple rinse the container with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 4,4-Diphenylpiperidine Hydrochloride
This document provides immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 4,4-Diphenylpiperidine hydrochloride. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 63675-71-8[1]
Primary Hazards:
-
Acute Toxicity (Oral): Toxic if swallowed.[2]
-
Skin Irritation: Causes skin irritation.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound.[3] The following table summarizes the recommended PPE for handling this compound in a laboratory setting.[3][4][5][6][7]
| Protection Type | Recommended Equipment | Purpose |
| Eye/Face Protection | Chemical safety goggles or a face shield worn over safety glasses.[3][8] | To protect eyes from splashes and dust.[5][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a flame-retardant and antistatic lab coat, and closed-toe shoes.[3][8] | To prevent skin contact with the chemical.[6] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[5][8][9] | To prevent inhalation of airborne particles.[9] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure a Safety Data Sheet (SDS) for this compound is readily accessible.[6]
-
Work in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8]
-
Ensure emergency equipment, including an eyewash station and safety shower, is accessible and operational.[6]
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Put on all required personal protective equipment (PPE) as detailed in the table above.[6]
2. Handling:
-
Avoid generating dust when handling the solid compound.[1][9]
-
Use non-sparking tools and equipment to prevent ignition sources.[1]
-
Measure and dispense the chemical carefully to avoid spills.
-
Keep containers tightly closed when not in use.[10]
-
Do not eat, drink, or smoke in the handling area.
3. In Case of a Spill:
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[8]
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][8]
-
Clean the spill area thoroughly.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Collect all waste containing this compound, including unused product and contaminated materials, in a designated and clearly labeled hazardous waste container.[8]
-
The container must be compatible with the chemical and kept tightly sealed.[1][8]
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials.[1][10]
2. Disposal of Contaminated Materials:
-
Any materials used for spill cleanup or that have come into contact with the chemical (e.g., gloves, weighing paper) should be placed in the designated hazardous waste container.[8]
3. Decontamination of Empty Containers:
-
Empty containers must be decontaminated before disposal. This can be done by triple rinsing with a suitable solvent. The rinsate should be collected as hazardous waste.[8]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed disposal company or your institution's Environmental Health and Safety (EHS) department.[8][9]
-
Do not dispose of this compound down the drain or in the regular trash.[8]
Experimental Workflow
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C17H20ClN | CID 3047504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
